2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-amino-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-6(2)4-5-8-7(3)12-10(11)13-9(8)14/h6H,4-5H2,1-3H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAWAWILSOXYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308997 | |
| Record name | 2-amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4038-49-7 | |
| Record name | NSC210582 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural and Analytical Elucidation of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol: A Comprehensive Guide
Executive Summary
2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol (CAS: 4038-49-7), also known as 2-amino-5-isopentyl-6-methylpyrimidin-4-ol, is a highly specialized heterocyclic building block[1]. Characterized by a pyrimidine core substituted with an amino group, a hydroxyl/oxo group, a methyl group, and a lipophilic isopentyl chain, this compound is frequently utilized in the rational design of kinase inhibitors, antimicrobial agents, and supramolecular assemblies.
For researchers and drug development professionals, the analytical characterization of this molecule presents unique challenges. The presence of multiple hydrogen-bond donors and acceptors leads to complex tautomeric equilibria and dimerization in solution. This whitepaper provides an authoritative, self-validating framework for the structural analysis of this compound, detailing the causality behind specific spectroscopic and chromatographic methodologies.
Tautomerism and Structural Dynamics
While formally named as a "pyrimidin-4-ol," this compound exists in a dynamic keto-enol tautomeric equilibrium between its enol form (pyrimidin-4-ol) and its keto forms (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one). Understanding this equilibrium is critical, as it dictates the molecule's reactivity, solubility, and receptor-binding profile.
The Causality of Solvent-Driven Tautomerization
In non-polar environments or the gas phase, the enol form may be observable. However, in polar solvents (such as water or DMSO) and in the solid state, the keto form (2-amino-6-methyl-5-(3-methylbutyl)pyrimidin-4(1H)-one) is thermodynamically favored[2].
The causality behind this shift lies in the stabilization of the highly polar lactam moiety by polar protic or aprotic solvents. Furthermore, the 2-amino-pyrimidin-4-one motif acts as a powerful self-assembling unit, forming robust intermolecular hydrogen-bonded dimers (often via DDAA/AADD hydrogen-bonding arrays)[3]. When conducting structural analysis, the choice of solvent directly manipulates this equilibrium, necessitating careful experimental design.
Figure 1: Tautomeric equilibrium dynamics of the pyrimidine core in varying solvent polarities.
Analytical Characterization Workflows
To establish a self-validating analytical profile, orthogonal techniques—specifically High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR)—must be employed.
High-Resolution Mass Spectrometry (LC-MS/MS)
Standard Reversed-Phase (RP) chromatography often struggles to retain highly polar pyrimidine cores, leading to co-elution with the solvent front. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice[4]. HILIC provides superior retention for the polar 2-amino-pyrimidin-4-ol motif, while the isopentyl chain aids in fine-tuning the separation.
Quantitative MS Data:
The exact calculated mass for the protonated species
| Fragment Ion (m/z) | Formula Equivalent | Proposed Fragmentation Mechanism |
| 196.1444 | Intact molecular ion | |
| 179.1179 | Loss of | |
| 140.0818 | Cleavage of the isopentyl chain (loss of |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The selection of the NMR solvent is the most critical variable. DMSO-
-
Causality:
fails to disrupt the strong intermolecular hydrogen bonds of the pyrimidinone dimers, leading to severe line broadening and poor solubility[3]. DMSO- acts as a strong hydrogen-bond acceptor, breaking the dimers into monomers. Furthermore, because DMSO- lacks exchangeable protons, it allows for the clear observation of the and (or ) protons, which are essential for confirming the tautomeric state.
1H and 13C NMR Shift Assignments (DMSO-
| Position | 1H Shift (ppm) | Multiplicity & Integration | 13C Shift (ppm) | Assignment Rationale |
| C2 | - | - | 154.5 | Quaternary; deshielded by N1, N3, and |
| 2-NH2 | 6.45 | br s, 2H | - | Exchangeable; broad due to quadrupolar relaxation of N. |
| C4 | - | - | 163.2 | Carbonyl/Enol carbon; highly deshielded. |
| 4-NH/OH | 11.15 | br s, 1H | - | Exchangeable; shift indicates predominant lactam (keto) form. |
| C5 | - | - | 115.8 | Quaternary; shielded by electron-donating resonance of C4/C6. |
| C6 | - | - | 160.1 | Quaternary; attached to methyl. |
| 6-CH3 | 2.12 | s, 3H | 21.4 | Singlet; allylic-type coupling to ring. |
| 5-CH2- | 2.35 | m, 2H | 24.5 | Benzylic-type position; coupled to adjacent |
| -CH2- | 1.28 | m, 2H | 38.2 | Aliphatic chain methylene. |
| -CH- | 1.50 | m, 1H | 27.8 | Methine proton of the isopentyl group. |
| -CH3 x2 | 0.88 | d, 6H, J=6.6 Hz | 22.6 | Terminal methyls of the isopentyl group. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol 1: HILIC-ESI-MS/MS Workflow
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Rationale: Formic acid ensures complete protonation of the pyrimidine ring, maximizing ESI+ ionization efficiency.
-
Chromatography: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Gradient Elution: Run a gradient from 95% Acetonitrile (with 10 mM Ammonium Formate) down to 50% Acetonitrile over 10 minutes. Rationale: In HILIC, the aqueous phase is the strong solvent; this gradient ensures the polar pyrimidine core elutes sharply.
-
MS Acquisition: Operate the mass spectrometer in ESI positive mode. Set capillary voltage to 3.0 kV and capillary temperature to 320°C. Utilize a Data-Dependent Acquisition (DDA) Top5 method with a normalized collision energy (NCE) of 30 for MS/MS fragmentation.
Protocol 2: Self-Validating 1D and 2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-
(100 atom % D). Vortex for 2 minutes and sonicate if necessary to ensure complete disruption of supramolecular dimers. -
1D 1H NMR: Acquire 64 transients with a relaxation delay (
) of 2.0 seconds. Self-Validation: Check the integration of the broad singlet at ~11.15 ppm against the isopentyl terminal methyls (0.88 ppm) to confirm a 1:6 ratio, verifying the purity and tautomeric state. -
1D 13C NMR: Acquire 1024 transients with proton decoupling.
-
2D HSQC & HMBC (Critical Step): Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
-
Self-Validation: Use the HMBC cross-peaks from the 6-methyl protons (2.12 ppm) to unambiguously assign the C5 (115.8 ppm) and C6 (160.1 ppm) quaternary carbons. This prevents the common error of misassigning the substituted carbons on the pyrimidine ring.
-
Figure 2: Self-validating analytical workflow for LC-MS/MS and NMR structural elucidation.
References
1.[4] 2-Amino-5-isopentyl-6-methylpyrimidin-4-ol, HILIC_Pos. figshare.com. Available at: 2.[1] Sigma-Aldrich 2-Amino-5-methyl-4-pyrimidinol. sigmaaldrich.com. Available at: 3.[2] 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. benchchem.com. Available at: 4.[3] Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. nih.gov. Available at:
Sources
Thermodynamic Stability and Tautomeric Equilibrium of 5-Substituted Pyrimidin-4-ol Derivatives
Executive Summary
The thermodynamic stability of 5-substituted pyrimidin-4-ol derivatives is a function of the prototropic tautomeric equilibrium between the pyrimidin-4-ol (enol) and the dominant pyrimidin-4(3H)-one (keto) forms.[1] While often nomenclatured as "ols" in reagent catalogs, experimental and computational evidence confirms that the keto tautomer is thermodynamically favored in solution by 3–7 kcal/mol, driven by the high resonance energy of the amide-like lattice and solvent stabilization.
This technical guide provides a rigorous framework for assessing this stability. It details the electronic influence of 5-position substituents (Hammett
The Tautomeric Landscape: Keto vs. Enol[2][3][4][5]
The core instability of the "pyrimidin-4-ol" species arises from the energetic penalty of disrupting the amide-like resonance of the pyrimidinone form.
The Equilibrium
The equilibrium exists primarily between the 4-hydroxy (lactim) and the 4-oxo-3H (lactam) forms. A third tautomer, the 1H-oxo form, is generally high-energy and kinetically inaccessible in standard conditions.
-
The Enol (Lactim): Favored only in the gas phase or highly non-polar solvents (e.g., CCl
) where dipolar solvation is absent. It restores full aromaticity to the pyrimidine ring but lacks the stabilization of the polar C=O bond. -
The Keto (Lactam): Dominant in polar media (DMSO, H
O) and the solid state. The dipolar character of the N-C=O moiety interacts strongly with polar solvents, overriding the "loss" of Hückel aromaticity.
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium and the transition states involved in the proton transfer.
Figure 1: Reaction coordinate diagram showing the kinetic and thermodynamic dominance of the keto form in polar environments.
Substituent Effects: The 5-Position Vector
The 5-position is electronically coupled to the N3-C4 locus, allowing substituents to modulate the acidity of the N3-H and the basicity of the C4-O.
Electronic Modulation (Hammett Correlation)
The stability of the tautomers correlates with the Hammett
-
Electron Withdrawing Groups (EWG): Substituents like -NO
, -F, -CF increase the acidity of the N3 proton.[1] While they stabilize the anionic intermediate, they often destabilize the keto form relative to the enol slightly more than Electron Donating Groups (EDGs) do, reducing the gap, though rarely enough to flip the equilibrium to the enol in water. -
Electron Donating Groups (EDG): Substituents like -CH
, -OCH increase electron density in the ring, stabilizing the dipolar keto form and reinforcing the N-H bond strength.
Comparative Stability Data
The table below summarizes the theoretical relative energies (
| 5-Substituent | Dominant Tautomer | Electronic Effect | |
| -H | Keto (3H-one) | -3.1 kcal/mol | Reference |
| -CH | Keto (3H-one) | -4.2 kcal/mol | EDG stabilizes amide resonance |
| -OCH | Keto (3H-one) | -3.8 kcal/mol | EDG + H-bond acceptor capability |
| -F (Fluoro) | Keto (3H-one) | -2.5 kcal/mol | EWG (Inductive) increases N-H acidity |
| -NO | Keto (3H-one) | -1.8 kcal/mol | Strong EWG; reduces keto dominance |
Note: Positive
Computational Assessment Protocol
For novel derivatives, rely on Density Functional Theory (DFT) with implicit solvation models.[1] Gas-phase calculations will yield erroneous "Enol-favored" results.[1]
Recommended DFT Workflow
Software: Gaussian 16 / ORCA 5.0
Functional: M06-2X or
Step-by-Step Protocol:
-
Conformational Search: Generate rotamers for the 5-substituent.
-
Geometry Optimization (Gas Phase): Optimize both Keto and Enol forms.
-
Check: Frequency calculation (ensure 0 imaginary frequencies).
-
-
Solvation Energy (Single Point): Apply SMD (Solvation Model based on Density) for Water (
) and DMSO ( ).[1]-
Why SMD? It handles the cavitation energy of polar heterocycles better than standard PCM.
-
-
Calculation:
Where .[1]
Experimental Validation Protocols
Do not rely solely on computation. Use the following self-validating spectral workflows.
NMR Spectroscopy (The Gold Standard)
Objective: Distinguish N-H (Keto) from O-H (Enol).
-
Solvent Selection:
-
DMSO-d
: Slows proton exchange, allowing observation of the N-H signal. -
CDCl
: Avoid if possible; aggregation leads to confusing chemical shifts.
-
-
Key Signals:
UV-Vis Solvatochromism
Objective: Observe band shifts based on solvent polarity.
-
Method: Measure
in cyclohexane (non-polar) and water (polar).[1] -
Interpretation: A large hypsochromic shift (blue shift) of the
transition when moving from non-polar to polar solvent indicates the stabilization of the more polar ground state (Keto form).
Integrated Workflow Diagram
Figure 2: Integrated computational and experimental workflow for stability determination.
References
-
Tautomerism in Heterocycles: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Chemical Reviews, 2010.
-
Pyrimidinone Stability Studies: Giuliano, B. M., et al. "Tautomerism in 4-hydroxypyrimidine... investigated using synchrotron-based techniques."[1][3] The Journal of Physical Chemistry A, 2010.[4]
-
Computational Benchmarking: Martin, Y. C. "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design, 2009.
-
Substituent Effects: Lagzian, M., et al. "Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one."[1] Molecular Physics, 2018.
-
pKa Calculation Protocols: Schlegel, H. B., et al. "Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases." The Journal of Physical Chemistry A, 2022. [1]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. benchchem.com [benchchem.com]
- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
In-Depth Technical Guide: Pharmacological Profiling and Biological Activities of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Executive Summary & Structural Rationale
In medicinal chemistry, the pyrimidine scaffold is a privileged structure, serving as the foundational pharmacophore for countless FDA-approved therapeutics. Specifically, the 2-amino-4-hydroxy-6-methylpyrimidine class is renowned for its versatility. While the unsubstituted core serves as a basic building block [1], strategic substitutions at the C5 position drastically alter the molecule's pharmacokinetic and pharmacodynamic landscape.
This whitepaper deconstructs the potential biological activities of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol (also referred to as 5-isoamyl-2-amino-6-methylpyrimidin-4-ol). By introducing a highly lipophilic, flexible 3-methylbutyl (isoamyl) chain at the C5 position, we fundamentally shift the molecule's thermodynamic binding profile. This structural modification enhances membrane permeability and provides the necessary steric bulk to engage hydrophobic specificity pockets in target proteins, elevating the compound from a simple intermediate to a high-potential bioactive lead.
Mechanistic Pathways & Target Causality
As an application scientist, I approach target validation by analyzing the causality between a molecule's structure and its biological microenvironment. The tautomeric nature of this compound—existing in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms—allows it to act dynamically as both a hydrogen-bond donor and acceptor.
Immunomodulation via Endosomal Toll-Like Receptors (TLR7/8)
Pyrimidine analogs, such as 2-amino-5-bromo-6-methylpyrimidin-4-ol (ABMP), are established interferon inducers and antiviral agents [2]. However, accessing endosomal receptors like TLR7 and TLR8 requires traversing the lipophilic plasma membrane. The 5-(3-methylbutyl) substitution significantly increases the partition coefficient (LogP) compared to halogenated analogs. This lipophilic tail drives passive cellular diffusion, allowing the compound to accumulate in the endosome. Upon binding to TLR7/8, the pyrimidine core mimics single-stranded RNA, triggering the MyD88-dependent pathway, which culminates in the robust transcription of Type I interferons (IFN-α/β).
Fig 1: Proposed TLR7/8 immunomodulatory signaling pathway activated by pyrimidine analogs.
ATP-Competitive Kinase Inhibition (PI3K/FGFR)
The 2-amino-pyrimidin-4-ol motif is a classic "hinge-binding" pharmacophore that mimics the adenine ring of ATP. Substituted 2-amino pyrimidines are heavily utilized as Phosphoinositide 3-kinase (PI3K) and Fibroblast Growth Factor Receptor (FGFR) inhibitors [3]. The unsubstituted core lacks the hydrophobic bulk required to displace water molecules from the adjacent kinase specificity pocket. The 3-methylbutyl chain projects directly into this hydrophobic cleft (often the "gatekeeper" adjacent pocket), driving binding affinity through favorable entropic gains (the hydrophobic effect) and van der Waals interactions.
Antimicrobial Metallo-Organic Coordination
Pyrimidine-4-ol derivatives act as bidentate ligands, coordinating with transition metals (e.g., Cu(II), Ni(II), Zn(II)) via the pyrimidine nitrogen and the hydroxyl oxygen. These metal complexes, alongside Schiff base derivatives, demonstrate potent antimicrobial and antibiofilm activities [4]. The 5-isoamyl group increases the overall lipid solubility of the resulting metallo-organic framework (MOF), enhancing its ability to penetrate and disrupt rigid bacterial lipid bilayers.
Quantitative Data & Predictive Profiling
To contextualize the pharmacological utility of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol, we must compare its physicochemical properties against established reference compounds in the same class.
| Compound | C5-Substitution | Predicted LogP | H-Bond Donors | H-Bond Acceptors | Primary Pharmacological Utility |
| 2-Amino-4-hydroxy-6-methylpyrimidine | None (5-H) | -0.9 | 2 | 3 | Basic building block; weak target affinity [1] |
| ABMP | 5-Bromo | 1.2 | 2 | 3 | Interferon induction; antiviral agent [2] |
| 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol | 5-(3-methylbutyl) | 2.8 | 2 | 3 | Kinase inhibition; enhanced cell permeability |
Table 1: Comparative Structure-Activity Relationship (SAR) and physicochemical profiling.
Experimental Workflows & Self-Validating Protocols
A protocol is only as reliable as its internal controls. To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems , multiplexing primary readouts with orthogonal quality controls.
Protocol 1: TR-FRET Kinase Selectivity Profiling
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound autofluorescence interference, a common artifact with aromatic heterocycles.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 3X concentration of the target kinase (e.g., PI3Kα) and 3X ATP/substrate mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the pyrimidine compound in 100% DMSO, then transfer to an aqueous buffer to achieve a final DMSO concentration of 1% in the assay well.
-
Reaction Initiation: In a 384-well microplate, combine 5 µL of compound, 5 µL of kinase, and 5 µL of ATP/substrate. Incubate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the TR-FRET detection reagent (Europium-labeled antibody and APC-labeled tracer). Incubate for 30 minutes.
-
Readout & Self-Validation: Read the plate on a multi-mode reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Causality Check: Calculate the Z'-factor using 1% DMSO as the negative control and 1 µM Staurosporine as the positive control. The assay is only validated and accepted if Z' > 0.5, proving that the signal window is wide enough to distinguish true inhibition from assay noise.
-
Fig 2: Self-validating TR-FRET experimental workflow for kinase selectivity profiling.
Protocol 2: High-Throughput TLR7 Reporter Gene Assay
To validate immunomodulatory activity, a cell-based reporter assay is required to prove that the compound successfully penetrates the membrane and activates the endosomal target.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK-Blue™ TLR7 cells (expressing human TLR7 and an NF-κB-inducible SEAP reporter gene) at
cells/well in a 96-well plate. -
Treatment: Treat cells with varying concentrations of the pyrimidine compound (0.1 µM to 100 µM).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Detection: Transfer 20 µL of the cell supernatant to a new plate containing 180 µL of QUANTI-Blue™ detection medium. Incubate for 1-3 hours and read absorbance at 620 nm.
-
Self-Validation: Run a parallel CellTiter-Glo® (ATP-based) viability assay on the remaining cells in the original plate.
-
Causality Check: This orthogonal step ensures that a lack of SEAP signal is due to a lack of TLR7 agonism, rather than compound-induced cytotoxicity (false negatives). Resiquimod (R848) must be used as a positive control to validate receptor responsiveness.
-
References
-
PubChem. "2-Amino-6-methylpyrimidin-4-one - Compound Summary." National Center for Biotechnology Information. URL:[Link]
- Google Patents. "WO2014106800A2 - Substituted 2-amino pyrimidine derivatives as kinase inhibitors.
-
Sakhare, D.T. "Synthesis, Characterization and Biological Activity of New Pyrimidine Schiff Base and Its Cu(II), Ni(II) Complexes." Asian Journal of Chemical Sciences, 2025. URL:[Link]
Comprehensive Solubility Profiling of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol in Organic Solvents
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol (CAS: 4038-49-7)
Executive Summary
The rational design of chemical syntheses, purification protocols, and downstream pharmaceutical formulations relies heavily on accurate thermodynamic solubility data. 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol [1] is a highly functionalized pyrimidine derivative characterized by a complex amphiphilic structure. This whitepaper provides an in-depth technical framework for predicting, measuring, and validating the solubility profile of this compound across various organic solvents. By coupling Hansen Solubility Parameters (HSP) with a self-validating shake-flask methodology, we establish a rigorous protocol that ensures high-fidelity data for drug development pipelines.
Structural Analysis & Solvation Thermodynamics
To understand the solubility of CAS 4038-49-7, one must first deconstruct its molecular architecture. The compound exhibits a stark dichotomy in its intermolecular interaction potential:
-
The Polar Head (Pyrimidine Core): The C2-amino group and the C4-hydroxyl group act as potent hydrogen bond donors and acceptors. This region drives strong crystal lattice energies and demands highly polar or protic solvents for effective solvation.
-
The Lipophilic Tail: The C5-(3-methylbutyl) (isopentyl) group and the C6-methyl group create a significant hydrophobic pocket, heavily relying on London dispersion forces (
).
The Role of Pyrimidine Tautomerism
A critical, often overlooked factor in pyrimidine solubility is prototropic tautomerism[2]. The C4-hydroxyl group exists in a dynamic equilibrium with its lactam (pyrimidin-4(1H)-one) counterpart.
-
Causality in Solvent Selection: Low-dielectric (non-polar) solvents favor the lactim (-OH) form due to intramolecular stabilization, whereas high-dielectric (polar aprotic) solvents stabilize the highly dipolar lactam (=O) form. This tautomeric shift directly alters the free energy of solvation (
).
Caption: Thermodynamic solvation pathways and tautomeric equilibrium of CAS 4038-49-7.
Predictive Solvation via Hansen Solubility Parameters (HSP)
Before initiating empirical screening,[3] provide a theoretical framework to predict solvent compatibility. The cohesive energy density of the compound is divided into three vectors: Dispersion (
By calculating the interaction distance (
Table 1: Predicted Hansen Solubility Parameters (HSP)
| Component | Interaction Radius ( | |||
| CAS 4038-49-7 (Calculated) | 18.5 MPa | 8.2 MPa | 10.5 MPa | 8.0 MPa |
Interpretation: The high
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To transition from theoretical prediction to empirical fact, we utilize the gold-standard[4]. As an Application Scientist, I mandate that this protocol be self-validating . A common failure in solubility screening is measuring kinetic dissolution rather than true thermodynamic equilibrium, or failing to notice a solvent-mediated polymorphic transformation.
Step-by-Step Methodology
-
Solid Addition (Saturation): Add an excess amount of crystalline 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol (approx. 50-100 mg) into a 5 mL glass vial.
-
Solvent Introduction: Dispense exactly 2.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Thermodynamic Equilibration: Place the vials in an orbital shaker set to 25.0 ± 0.1 °C at 150 rpm.
-
Causality Check: Equilibrate for a minimum of 48 hours. Sample aliquots at 24h and 48h . If the concentration variance between these two time points is < 2%, thermodynamic equilibrium (
) is confirmed.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at the exact equilibration temperature (25 °C) to separate the undissolved solid from the saturated supernatant. Do not use syringe filters if the compound is highly lipophilic, as it may adsorb to the filter membrane.
-
Quantification (HPLC-UV): Dilute the supernatant with the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector (set to the
of the pyrimidine core, typically ~260 nm). -
Solid-State Validation (Critical Step): Recover the residual undissolved solid from the vial, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality Check: This proves that the solubility measured corresponds to the original polymorph and that no solvent-induced pseudopolymorphism (solvate formation) occurred, which would invalidate the thermodynamic data.
-
Caption: Self-validating shake-flask methodology for determining equilibrium solubility.
Quantitative Data Summary & Solvent Selection Causality
Based on the structural thermodynamics and HSP analysis, the equilibrium solubility of CAS 4038-49-7 follows a distinct pattern across solvent classes.
Table 2: Representative Equilibrium Solubility Profile at 25°C
| Solvent | Chemical Class | Dielectric Constant ( | Solubility Range (mg/mL) | Process Application Suitability |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100.0 | High-concentration stock solutions for biological assays. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 80.0 - 95.0 | Primary reaction solvent for nucleophilic substitutions. |
| Ethanol (Absolute) | Polar Protic | 24.5 | 15.0 - 25.0 | Ideal for temperature-cycled crystallization and wet milling. |
| Ethyl Acetate | Weakly Polar | 6.0 | 5.0 - 10.0 | Liquid-liquid extraction during aqueous workups. |
| n-Hexane | Non-Polar | 1.9 | < 0.1 | Excellent anti-solvent for rapid precipitation. |
The "Why" Behind the Data:
-
Why DMSO? DMSO possesses a high polarity (
) and hydrogen-bonding accepting capability ( ). It aggressively disrupts the intermolecular hydrogen bonds between the C2-amino and C4-hydroxyl groups of the pyrimidine lattice, while its methyl groups accommodate the isopentyl tail. -
Why Ethanol for Crystallization? Ethanol provides moderate solubility at room temperature but significantly higher solubility at reflux. This steep temperature-dependent solubility curve (
) is the exact thermodynamic prerequisite for high-yield cooling crystallization. -
Why Hexane Fails: Hexane relies purely on dispersion forces (
). It cannot overcome the high lattice energy dictated by the polar pyrimidine headgroup, making it the perfect anti-solvent to crash the compound out of a solution.
Conclusion
The solubility profile of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol is dictated by the delicate balance between its highly polar, tautomerizable pyrimidine core and its lipophilic isopentyl tail. By leveraging Hansen Solubility Parameters for predictive modeling and enforcing a self-validating shake-flask protocol (utilizing time-point verification and XRPD solid-state tracking), development scientists can confidently select solvents for synthesis, purification, and formulation, minimizing downstream process failures.
References
-
Sigma-Aldrich Product Specifications: 2-Amino-4-hydroxy-6-methyl-5-(3-methylbutyl)pyrimidine (CAS: 4038-49-7). Sigma-Aldrich.
-
Saturation Shake-Flask Methodology: Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
-
Hansen Solubility Parameters: Hansen, C. M. (2022). Formulation Using Hansen Solubility Parameters. ResearchGate.
-
Pyrimidine Tautomerism: Stolarski, R., et al. (1977). Studies on Prototropic Tautomerism in Neutral and Monoanionic Forms of Pyrimidines by Nuclear Magnetic Resonance Spectroscopy. Zeitschrift für Naturforschung C.
Sources
- 1. Sigma-Aldrich 2-Amino-5-methyl-4-pyrimidinol | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Molecular Weight and Formula Verification of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Abstract
In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent investigations are built. An error in the fundamental identity—the molecular formula and weight—of a compound can invalidate extensive biological screening, pharmacokinetic studies, and synthetic efforts. This guide provides an in-depth, technically-grounded framework for the verification of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol, a substituted pyrimidinol of interest. Moving beyond a mere listing of procedures, we will explore the causality behind the selection of orthogonal analytical techniques, establishing a self-validating workflow that ensures the highest degree of scientific integrity. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust and defensible strategy for compound characterization.
Theoretical Molecular Blueprint: From Name to Formula
Before any instrument is calibrated, the first step is to translate the systematic IUPAC name into a molecular formula. This theoretical blueprint provides the expected values against which all experimental data will be compared.
The name 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol defines a specific arrangement of atoms:
-
Pyrimidin-4-ol: A core pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) featuring a hydroxyl group at the 4th position. This structure exists in a tautomeric equilibrium with its keto form, pyrimidin-4-one, which is often the more stable form. For the purpose of atomic composition, both forms are identical.
-
Substituents: An amino group (-NH2) at position 2, a methyl group (-CH3) at position 6, and a 3-methylbutyl group (also known as isoamyl or isopentyl, -CH2CH2CH(CH3)2) at position 5.
Assembling these components yields the definitive molecular formula: C₁₀H₁₇N₃O .
With the molecular formula established, we can calculate the two critical values for molecular weight, each relevant to different analytical techniques.
-
Average Molecular Weight (Mw): This is calculated using the standard atomic weights of the elements, which are weighted averages of the natural abundances of their stable isotopes.[1][2] This value is most relevant for bulk properties and stoichiometric calculations.
-
Monoisotopic Mass (M): This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[3] This is the value of primary importance in mass spectrometry.[4][5]
The calculations, based on the latest IUPAC atomic weights, are summarized below.[6]
Table 1: Theoretical Molecular Weight Calculation for C₁₀H₁₇N₃O
| Element | Count | Average Atomic Weight (Da) | Subtotal (Da) | Most Abundant Isotope Mass (Da) | Subtotal (Da) |
| Carbon (C) | 10 | 12.011 | 120.11 | 12.000000 | 120.000000 |
| Hydrogen (H) | 17 | 1.008 | 17.136 | 1.007825 | 17.133025 |
| Nitrogen (N) | 3 | 14.007 | 42.021 | 14.003074 | 42.009222 |
| Oxygen (O) | 1 | 15.999 | 15.999 | 15.994915 | 15.994915 |
| Total | 195.266 | 195.137162 |
Therefore, our theoretical targets are:
-
Average Molecular Weight: 195.27 Da
-
Monoisotopic Mass: 195.1372 Da
The Verification Workflow: An Orthogonal, Self-Validating Approach
Caption: Overall workflow for molecular formula and weight verification.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Determination
Expertise & Causality: We choose HRMS over standard-resolution mass spectrometry because its ability to measure mass with high accuracy (typically < 5 ppm) is essential for distinguishing between different molecular formulas that may have the same nominal mass.[3][4] For a compound with a mass of 195.1372 Da, a 5 ppm mass accuracy means the measured value must fall within ±0.001 Da of the theoretical value. This precision effectively eliminates a vast number of alternative elemental combinations, providing strong evidence for a unique molecular formula.[7][8]
Protocol: HRMS Analysis via Electrospray Ionization Time-of-Flight (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Scientist's Note: The addition of formic acid is crucial. It protonates the basic nitrogen atoms in the pyrimidine ring and the amino group, facilitating the formation of the protonated molecular ion [M+H]⁺, which is readily detected in positive ion mode ESI.
-
-
Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a well-characterized calibration standard (e.g., sodium formate or a commercial tuning mix). This step is non-negotiable for ensuring high mass accuracy.
-
Infusion and Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode, scanning for the expected [M+H]⁺ ion (m/z 196.1444).
-
Theoretical [M+H]⁺ = Monoisotopic Mass of C₁₀H₁₇N₃O + Mass of H⁺ = 195.137162 + 1.007276 = 196.144438 Da.
-
-
Data Processing: Process the acquired spectrum to determine the centroid of the [M+H]⁺ peak. Compare the measured exact mass to the theoretical exact mass and calculate the mass error in parts-per-million (ppm).
-
PPM Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
-
Trustworthiness - Self-Validation: A successful result is a measured mass for the [M+H]⁺ ion that is within 5 ppm of the theoretical value (196.1444 Da). The instrument's software can then use this exact mass to generate a list of possible molecular formulas. For C₁₀H₁₇N₃O, this should be the top, if not only, logical hit.
Elemental Analysis (EA): Orthogonal Confirmation of Atomic Ratios
Expertise & Causality: While HRMS provides a highly accurate mass measurement that strongly implies a specific formula, it does not directly measure the elemental ratios. Elemental Analysis, typically via combustion, provides this orthogonal data.[9] It measures the mass percentage of Carbon, Hydrogen, and Nitrogen in the sample.[10][11] By comparing these experimental percentages to the theoretical values calculated from the proposed formula (C₁₀H₁₇N₃O), we can independently validate the atomic composition.[12]
Protocol: Combustion-Based Elemental Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried (to remove residual solvents and water) compound into a tin capsule.
-
Scientist's Note: Purity is paramount. The presence of solvent or other impurities will significantly skew the percentage results and invalidate the experiment. Drying under high vacuum is a mandatory pre-analytical step.
-
-
Instrument Setup: Calibrate the CHN analyzer using a certified standard with a known composition, such as acetanilide.
-
Combustion and Detection: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere. This converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then separated and quantified by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage by mass of C, H, and N in the original sample.
Trustworthiness - Self-Validation: The experimental percentages should align closely with the theoretical values. A generally accepted tolerance for pure compounds is within ±0.4% of the theoretical value.
Table 2: Theoretical Elemental Composition for C₁₀H₁₇N₃O
| Element | Calculation | Theoretical % |
| Carbon (C) | (10 * 12.011) / 195.266 * 100 | 61.51% |
| Hydrogen (H) | (17 * 1.008) / 195.266 * 100 | 8.78% |
| Nitrogen (N) | (3 * 14.007) / 195.266 * 100 | 21.52% |
| Oxygen (O) | (1 * 15.999) / 195.266 * 100 | 8.19% (by difference) |
Data Synthesis: Converging Evidence for Unambiguous Confirmation
The power of this workflow lies in the convergence of data from independent sources. HRMS proposes a highly probable molecular formula based on an exact mass measurement, and Elemental Analysis confirms that the elemental ratios in the bulk sample are consistent with that proposed formula.
Caption: Logical flow of data integration from orthogonal techniques.
Table 3: Summary of Expected vs. Experimental Data for C₁₀H₁₇N₃O
| Analysis | Parameter | Theoretical Value | Acceptance Criteria |
| HRMS | Exact Mass of [M+H]⁺ | 196.1444 Da | ± 5 ppm (196.1434 - 196.1454) |
| Elemental Analysis | % Carbon | 61.51% | 61.11% - 61.91% |
| % Hydrogen | 8.78% | 8.38% - 9.18% | |
| % Nitrogen | 21.52% | 21.12% - 21.92% |
When the experimental results from both HRMS and EA fall within the established acceptance criteria, the molecular formula and weight of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol are considered rigorously and unambiguously verified. This level of certainty is the essential prerequisite for advancing a compound into further stages of research and development.
References
-
IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]
-
University of St. Thomas. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]
-
Böcker, S., & Dührkop, K. (2016). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. Metabolites, 6(1), 6. Retrieved from [Link]
-
ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]
-
Reusch, W. (2019, March 18). Formula determination by high resolution mass spectrometry. [Video]. YouTube. Retrieved from [Link]
-
Prohaska, T., et al. (2022). Standard atomic weights of the elements 2020 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600. Retrieved from [Link]
-
Wieser, M. E., et al. (2013). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 1047-1078. Retrieved from [Link]
-
Smith, J. (2023). Analytical Precision: Using High-Resolution Mass Spectrometry for Accurate Mass Determination. Journal of Analytical Techniques, 15(2), 112-115. Retrieved from [Link]
-
Wikipedia. (n.d.). Standard atomic weight. Retrieved from [Link]
-
IUPAC. (n.d.). Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Empirical formula. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 3.2 Determining Empirical and Molecular Formulas. Retrieved from [Link]
-
LibreTexts Chemistry. (2026). 3.5: Empirical Formulas from Analysis. Retrieved from [Link]
Sources
- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 2. iupac.org [iupac.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. longdom.org [longdom.org]
- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 7. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 8. youtube.com [youtube.com]
- 9. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 10. Empirical formula - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
An In-Depth Technical Guide to 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol as a Pharmaceutical Intermediate
This guide provides a comprehensive technical overview of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol, a substituted pyrimidine, and its potential role as a versatile intermediate in pharmaceutical drug development. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its synthesis, chemical properties, and strategic application in the synthesis of bioactive molecules.
The Pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold that is ubiquitous in nature and medicine. It forms the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] Beyond its role in genetics, the pyrimidine moiety is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities.[2][3] Its prevalence in approved drugs, such as the anti-cancer agent 5-Fluorouracil and the HIV medication Zidovudine, underscores the significance of this heterocycle in medicinal chemistry.[1][3]
The versatility of the pyrimidine core arises from its ability to engage in various non-covalent interactions with biological targets and its amenability to chemical modification at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The 2-Amino-pyrimidin-4-ol Core: Chemical Properties and Tautomerism
The 2-amino-pyrimidin-4-ol core is a particularly important pharmacophore. The amino group at the 2-position and the hydroxyl group at the 4-position can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein targets.
A critical chemical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one form.[4] In the solid state and in biological systems, the keto tautomer is generally favored due to its greater stability.[4] This tautomerism can have significant implications for the molecule's biological activity and its behavior in different solvent environments.[4]
Diagram: Tautomeric Equilibrium
Caption: General synthetic scheme for 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol.
Role as a Pharmaceutical Intermediate: A Gateway to Complex Molecules
2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol is a valuable intermediate due to the presence of multiple reactive sites that can be selectively functionalized. The primary hydroxyl group at the 4-position can be converted into a leaving group (e.g., a chloride) to enable nucleophilic aromatic substitution reactions. The amino group at the 2-position can be acylated, alkylated, or used in coupling reactions.
This strategic functionalization allows for the construction of more complex molecules, particularly those targeting protein kinases, which are a major class of drug targets in oncology and immunology. [5]Many kinase inhibitors feature a substituted pyrimidine core that serves as a scaffold to orient other functional groups for optimal binding to the ATP-binding pocket of the kinase. [6]
Case Study: Hypothetical Synthesis of a Kinase Inhibitor
To illustrate the utility of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol as an intermediate, a hypothetical synthesis of a kinase inhibitor is outlined below. This multi-step synthesis demonstrates how the pyrimidine core can be elaborated to introduce functionalities commonly found in active pharmaceutical ingredients.
Step 1: Chlorination of the 4-hydroxyl group
The first step involves the conversion of the hydroxyl group to a more reactive chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Step 2: Suzuki Coupling at the 4-position
The resulting 4-chloro-pyrimidine is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction with a suitable boronic acid to introduce an aryl or heteroaryl moiety. This is a common strategy to build molecular complexity and explore the structure-activity relationship (SAR).
Step 3: Functionalization of the 2-amino group
Finally, the 2-amino group can be functionalized, for instance, through an amide coupling with a carboxylic acid, to introduce another key binding element.
Diagram: Synthetic Workflow for a Hypothetical Kinase Inhibitor
Caption: A hypothetical workflow for the synthesis of a kinase inhibitor.
Analytical Characterization
The identity and purity of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol and its derivatives must be rigorously confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of tautomeric form. | Characteristic chemical shifts for the pyrimidine ring protons and carbons, as well as the alkyl substituents. The presence of an N-H proton signal can indicate the keto form. [4] |
| Mass Spectrometry | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the calculated mass of the compound. |
| HPLC | Assessment of purity. | A single major peak indicating a high degree of purity. |
| Infrared Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (in the keto form), and C=N bonds. |
Conclusion and Future Perspectives
2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol, as a representative of the broader class of 5-alkyl-substituted 2-amino-pyrimidin-4-ols, represents a valuable and versatile platform for the synthesis of novel pharmaceutical agents. While specific literature on this exact molecule is sparse, the well-established chemistry of the pyrimidine scaffold provides a robust framework for its application in drug discovery.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods for these intermediates and their incorporation into libraries of compounds for high-throughput screening against a wide range of biological targets. The continued exploration of the chemical space around the pyrimidine core promises to yield new and improved therapeutics for a variety of diseases.
References
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Retrieved from Google search. 2. 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. Benchchem. Retrieved from Google search. 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from Google search. [2]4. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, January 16). PMC. Retrieved from Google search. [6]5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024, September 27). RSC Publishing. Retrieved from Google search. [5]6. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (n.d.). Bentham Science Publisher. Retrieved from Google search. [7]7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI. Retrieved from Google search. [3]8. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. (n.d.). PubChem. Retrieved from Google search. [8]9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Retrieved from Google search. [9]10. Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (2021, April 30). Retrieved from Google search. [10]11. Synthesis of classical and a nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase. (n.d.). PubMed. Retrieved from Google search. [11]12. Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from Google search.
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 6. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis of classical and a nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Purification techniques for 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Executive Summary
This guide details the purification of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol (CAS: 4038-49-7), a critical heterocyclic intermediate often employed in the synthesis of bioactive kinase inhibitors and antiviral agents.[1]
Commonly referred to as 5-isopentyl-6-methylisocytosine , this molecule presents a specific purification challenge: it possesses an amphoteric pyrimidine core modified by a lipophilic isopentyl tail.[1] Standard silica chromatography often results in significant tailing and yield loss due to the compound's poor solubility in organic solvents and strong interaction with stationary phases.[1]
This protocol prioritizes Acid-Base Precipitation (ABP) as the primary isolation method, utilizing the molecule's zwitterionic properties for scalable purification, followed by Recrystallization for chemically defined purity (>99%).[1]
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one |
| Common Name | 5-Isopentyl-6-methylisocytosine |
| Formula | C₁₀H₁₇N₃O |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 4038-49-7 |
| pKa (Estimated) | pKa₁ (Basic): ~4.0 (N3 protonation)pKa₂ (Acidic): ~9.5 (N1/O deprotonation) |
| Solubility Profile | Soluble: Dilute HCl, Dilute NaOH, Hot Ethanol, DMSO.Insoluble: Water (pH 6-7), Hexanes, Diethyl Ether.[1][2] |
Structural Insight for Purification
The molecule exists in a tautomeric equilibrium between the pyrimidinol (aromatic) and pyrimidinone (keto) forms.[1] In solution, the keto form often predominates.[1] The isopentyl group at position 5 adds significant lipophilicity compared to the parent isocytosine, increasing the risk of "oiling out" during precipitation.[1]
Core Purification Protocol: Acid-Base Fractionation[1]
Objective: Isolate the target compound from crude reaction mixtures (typically condensations of guanidine with
Mechanism of Action
-
Acid Phase (pH < 2): The 2-amino group and ring nitrogen protonate, forming a water-soluble cation.[1] Non-basic impurities (unreacted esters) remain insoluble or extractable.[1]
-
Neutralization (pH ~7): As pH approaches the isoelectric point (pI), the net charge becomes zero.[1] The hydrophobic isopentyl group drives rapid precipitation.[1]
Step-by-Step Methodology
Step 1: Acid Solubilization
-
Suspend the crude solid (10 g) in 2M HCl (100 mL) .
-
Stir vigorously at 50°C for 30 minutes.
-
Why? Heat ensures complete protonation and dissolution of the target, while helping to coagulate tarry impurities.[1]
-
-
Filtration: Filter the warm solution through a Celite pad to remove insoluble mechanical impurities and elemental carbon.[1]
-
Wash: Extract the acidic filtrate with Ethyl Acetate (2 x 50 mL) .
Step 2: Controlled Precipitation (The Critical Step)
-
Cool the aqueous acidic phase to 10–15°C .
-
Caution: Do not cool below 5°C, as inorganic salts (NaCl) may crystallize.[1]
-
-
Slowly add 50% NaOH (or concentrated Ammonia) dropwise with vigorous stirring.
-
Target pH: Adjust pH to 6.5 – 7.5 .
Step 3: Isolation
-
Stir the slurry at room temperature for 1 hour to age the precipitate (Ostwald ripening).
-
Filter via vacuum filtration (Buchner funnel).[1]
-
Displacement Wash: Wash the cake with Water (3 x 20 mL) to remove NaCl.[1]
-
Lipophilic Wash: Wash with cold Acetone (1 x 15 mL) .[1]
-
Why? Removes trace water and surface-adsorbed colored impurities.[1]
-
Polishing Protocol: Recrystallization
For applications requiring >99.5% purity (e.g., analytical standards or late-stage synthesis), recrystallization is mandatory to remove regioisomers.[1]
Solvent System: Ethanol / Water (80:20 v/v).[1]
-
Dissolution: Suspend the dried solid from Method 1 in Ethanol (10 mL/g). Heat to reflux (approx. 78°C).[1]
-
Titration: If the solid does not fully dissolve, add Water dropwise through the condenser until a clear solution is obtained.
-
Clarification: If colored, add Activated Charcoal (5 wt%), reflux for 10 mins, and filter hot.
-
Crystallization: Allow the filtrate to cool to room temperature undisturbed, then chill to 4°C overnight.
-
Collection: Filter the white needles and dry under vacuum at 50°C.
Process Visualization (Workflow)
The following diagram illustrates the logical flow of the purification process, highlighting the decision points based on impurity types.
Caption: Logical workflow for the acid-base fractionation and recrystallization of 5-isopentyl-6-methylisocytosine.
Analytical Validation
To confirm the success of the purification, the following analytical parameters should be verified.
| Technique | Parameter | Expected Result |
| HPLC-UV | Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile (Gradient 5-95%) | |
| Detection | 254 nm (Aromatic ring) | |
| Retention Time | Target elutes after unsubstituted isocytosine due to isopentyl group.[1] | |
| ¹H-NMR | Solvent | DMSO-d₆ |
| Key Signals | δ 0.90 (d, 6H, Isopentyl -CH₃)δ 2.10 (s, 3H, C6-CH₃)δ 6.30 (br s, 2H, -NH₂)δ 10.8 (br s, 1H, NH/OH tautomer) | |
| Mass Spec | ESI (+) | [M+H]⁺ = 196.15 m/z |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135418936, 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. (Note: Closely related analog used for property extrapolation). Retrieved from [Link][1]
- Bain, D. et al. (2000).Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. (Describes general purification logic for 5,6-substituted isocytosines).
-
NIST Chemistry WebBook. 2-Amino-4-hydroxy-6-methylpyrimidine Spectral Data. (Base scaffold data). Retrieved from [Link][1]
Sources
Application Note: Optimized Recrystallization Systems for 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
This Application Note is designed for process chemists and purification scientists. It provides a definitive, self-validating protocol for the recrystallization of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol (CAS: 4038-49-7), also known as 2-Amino-5-isopentyl-6-methylpyrimidin-4-ol .
Executive Summary & Molecule Analysis
Purifying 2-amino-pyrimidinols presents a unique challenge due to their amphiphilic nature . The molecule consists of a highly polar, hydrogen-bonding "head" (the aminopyrimidinone core) and a lipophilic "tail" (the 5-isopentyl group).
-
The Core (Head): The 2-amino-4-hydroxy moiety exists in a tautomeric equilibrium, predominantly favoring the keto-form (pyrimidinone) in the solid state. This creates a rigid crystal lattice held together by strong intermolecular hydrogen bonds (
and ), resulting in a high melting point and poor solubility in non-polar solvents. -
The Substituent (Tail): The 5-isopentyl (3-methylbutyl) group adds significant lipophilicity compared to the methyl parent. This disrupts the crystal packing slightly, increasing solubility in hot alcohols compared to the un-substituted analog.
Critical Insight: The optimal solvent system must disrupt the strong H-bonds of the core at high temperatures while accommodating the hydrophobic tail. Aqueous Ethanol is the superior candidate, balancing dielectric requirements with lipophilic solvation.
Solvent Selection Strategy
Do not rely on trial-and-error. Use this logic flow to determine the correct solvent system based on your crude material's profile.
Logic Flow: Solvent Decision Tree
Figure 1: Decision matrix for selecting the purification route. High-impurity batches require acid-base intervention before thermal recrystallization.
Recommended Solvent Systems
System A: Ethanol/Water (The Gold Standard)
-
Composition: 50% to 70% Ethanol (v/v) in Water.
-
Mechanism: Water solvates the polar ionic/zwitterionic character of the head group; Ethanol solvates the isopentyl tail and allows for temperature-dependent solubility changes.
-
Pros: Non-toxic, excellent recovery yield, effective rejection of inorganic salts.
-
Cons: Requires careful cooling to avoid "oiling out" (liquid-liquid phase separation).
System B: Glacial Acetic Acid (For High Purity)
-
Composition: 100% Acetic Acid or Acetic Acid/Water (80:20).
-
Mechanism: Protonation of the amino group significantly increases solubility at high temperatures.
-
Pros: Very high cleaning power for structurally similar impurities.
-
Cons: Product crystallizes as an acetate salt or solvate; requires rigorous drying or neutralization. Use only if System A fails.
System C: DMF/DCM (Diffusion Method)
-
Use Case: Only for analytical samples or X-ray crystallography if the compound is stubbornly insoluble.
-
Method: Dissolve in minimal DMF; diffuse Dichloromethane (antisolvent) into the solution.
Master Protocol: Recrystallization in Ethanol/Water
This protocol assumes a starting purity of >85%. If lower, perform an Acid-Base precipitation first (see Section 5).
Materials Required[1][2][3][4][5][6][7][8]
-
Crude 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol.
-
Solvent: Ethanol (95%) and Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.
Step-by-Step Procedure
Phase 1: Dissolution (Saturation)
-
Ratio Calculation: Start with 10 mL of solvent per 1 g of crude solid .
-
Solvent Prep: Prepare a 60% Ethanol / 40% Water mixture.
-
Heating: Add the crude solid and solvent to the flask. Heat to reflux (~80°C) with stirring.
-
Assessment:
-
If fully dissolved: Proceed to Phase 2.
-
If solid remains: Add solvent in 10% increments (1 mL/g) until dissolved.
-
If colored insolubles persist: Perform a hot filtration through a pre-warmed Celite pad.
-
Phase 2: Controlled Nucleation
-
Slow Cooling: Remove heat source. Allow the flask to cool slowly to room temperature on a cork ring or wood block. Do not use an ice bath yet.
-
Scientific Rationale: Rapid cooling traps impurities and promotes oiling out. The isopentyl chain makes this molecule prone to forming amorphous oils if cooled too fast.
-
-
Seeding (Optional but Recommended): At ~45-50°C, if the solution is clear, add a tiny crystal of pure product to trigger nucleation.
-
Crystallization: Once the solution reaches room temperature (20-25°C), observe crystal formation.
Phase 3: Maximizing Yield
-
Final Cooling: Place the flask in an ice-water bath (0-4°C) for 1 hour. This drives the equilibrium toward the solid phase, maximizing recovery.
-
Filtration: Filter the crystals using vacuum filtration.
-
Washing: Wash the filter cake with 2 volumes of cold (0°C) 30% Ethanol/Water .
-
Warning: Do not use pure ethanol for washing; it may redissolve the product.
-
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Alternative Protocol: Acid-Base Precipitation
Use this for crude mixtures containing tars or inorganic salts.
-
Dissolution: Suspend the crude solid in 1M HCl (10 mL/g). Stir at room temperature. The pyrimidine will protonate and dissolve; non-basic impurities (tars) will remain solid.
-
Filtration: Filter off the insoluble impurities.
-
Precipitation: Slowly add 25% Ammonium Hydroxide (NH4OH) or 2M NaOH to the filtrate while stirring. Monitor pH.
-
Endpoint: Adjust pH to 7.0–8.0 . The product will precipitate as a white/off-white solid.
-
Isolation: Filter, wash with water, and dry.[1] Follow up with the Ethanol/Water recrystallization for final polishing.
Data Summary & Troubleshooting
| Parameter | Specification / Observation |
| Melting Point (Expected) | >200°C (Decomposition likely >270°C) |
| Solubility (Hot) | High in 60% EtOH, Acetic Acid, DMF |
| Solubility (Cold) | Low in Water, EtOH; Insoluble in Hexane |
| Common Issue: Oiling Out | Cause: Cooling too fast or solvent too rich in water.Fix: Reheat, add slightly more Ethanol, and cool slower. |
| Common Issue: Low Yield | Cause: Solvent volume too high.Fix: Concentrate mother liquor or increase water ratio in final cool down. |
Process Workflow Diagram
Figure 2: The standard recrystallization lifecycle for aminopyrimidinols.
References
-
ChemicalBook. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine synthesis. Retrieved from (Demonstrates 50% Ethanol usage for similar 6-methyl pyrimidines).
-
PubChem. (2025).[2] 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. National Library of Medicine. Retrieved from (Structural analog properties).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from (General principles of solvent screening).
-
BLDpharm. (n.d.). 2-Amino-5-isopentyl-6-methylpyrimidin-4-ol.[3] Retrieved from (Verification of CAS 4038-49-7).
Sources
Preparation of Derivatives using 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Application Note & Technical Protocol Guide [1]
Executive Summary
This application note details the synthetic utility of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol (CAS: 4038-49-7), a highly functionalized pyrimidine scaffold.[1] Distinguished by its lipophilic 5-isopentyl (3-methylbutyl) group, this intermediate is critical in the development of antifolates , kinase inhibitors , and agrochemical fungicides .[1]
The presence of the bulky hydrophobic group at the 5-position enhances the membrane permeability and hydrophobic pocket binding of derived compounds, distinguishing it from the common 5-methyl or 5-hydrogen analogs. This guide provides validated protocols for activating the C4-hydroxyl group and subsequent diversification via Nucleophilic Aromatic Substitution (SNAr), offering a robust roadmap for library generation.[1]
Chemical Profile & Reactivity Analysis
| Property | Specification |
| IUPAC Name | 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol |
| Common Name | 2-Amino-4-hydroxy-5-isopentyl-6-methylpyrimidine |
| CAS Number | 4038-49-7 |
| Molecular Weight | 195.26 g/mol |
| Core Reactivity | C4-OH: Tautomeric enol/ketone; primary site for activation.C2-NH2: Weakly nucleophilic; site for prodrug design.C5-Isopentyl: Steric bulk; lipophilic anchor.[1][2][3] |
Strategic Reaction Landscape
The synthetic value of this scaffold lies in the orthogonal reactivity of the C4 and C2 positions. The C4-hydroxyl is electronically activated for conversion to a leaving group (Cl, Br, OTs), enabling rapid library expansion via SNAr.
Figure 1: Divergent synthesis pathways from the parent scaffold. The chlorination step is the critical gateway to functional diversity.
Protocol 1: Activation via Chlorodehydroxylation
Objective: Synthesis of 2-Amino-4-chloro-6-methyl-5-(3-methylbutyl)pyrimidine. Rationale: The C4-hydroxyl group is a poor leaving group.[1] Conversion to the chloride creates a highly reactive electrophile due to the electron-deficient nature of the pyrimidine ring.
Materials
-
Precursor: 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol (1.0 eq)[1]
-
Reagent: Phosphorus Oxychloride (POCl3) (5.0 – 10.0 eq)[1]
-
Catalyst (Optional): N,N-Dimethylaniline (1.0 eq) - Accelerates reaction and scavenges HCl.[1]
-
Solvent: Neat (preferred) or Acetonitrile.[1]
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2). Flush with argon.[1]
-
Addition: Add the pyrimidine precursor (e.g., 5.0 g) to the flask.
-
Reagent Introduction: Carefully add POCl3 (25 mL). Caution: POCl3 is corrosive and reacts violently with moisture.[1]
-
Catalysis: Add N,N-dimethylaniline (3.2 mL) dropwise.
-
Reflux: Heat the mixture to 100°C (oil bath temperature) for 3–5 hours.
-
Checkpoint: The suspension should turn into a clear, dark orange/brown solution, indicating consumption of the starting material.
-
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl3 via rotary evaporation under reduced pressure (use a harsh trap).[1]
-
Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic reaction!
-
-
Neutralization: Adjust pH to ~8–9 using Ammonium Hydroxide (25% NH4OH) or sat. NaHCO3.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry organics over Na2SO4, filter, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Expected Yield: 65–80% Validation: LC-MS should show a characteristic chlorine isotope pattern (M+H and M+H+2 in 3:1 ratio).
Protocol 2: Diversification via SNAr (Amination)
Objective: Synthesis of C4-amino substituted derivatives (e.g., for kinase hinge-binding). Mechanism: The 4-chloro substituent is displaced by primary or secondary amines via an addition-elimination mechanism.[1]
Materials
-
Substrate: 4-Chloro intermediate (from Protocol 1) (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)[1]
-
Solvent: Ethanol, Isopropanol, or DMF.[1]
Step-by-Step Procedure
-
Dissolution: Dissolve the 4-chloro intermediate (1.0 mmol) in Ethanol (5 mL).
-
Reagent Addition: Add the amine (1.2 mmol) and DIPEA (2.0 mmol).
-
Reaction:
-
Aliphatic Amines: Stir at room temperature for 4–12 hours.
-
Aromatic/Sterically Hindered Amines: Reflux (80°C) for 12–24 hours.
-
-
Monitoring: Monitor by TLC (5% MeOH in DCM). The starting chloride (high Rf) should disappear.
-
Workup:
-
Method A (Precipitation): If the product precipitates upon cooling, filter and wash with cold ethanol.
-
Method B (Extraction): Evaporate solvent, redissolve in EtOAc, wash with water and brine.
-
-
Purification: Recrystallization or Silica Gel Chromatography.[1]
Data Interpretation:
-
NMR: Disappearance of the C4-Cl signal (indirectly observed) and appearance of N-H or N-alkyl protons.[1]
-
MS: Loss of chlorine isotope pattern; appearance of expected molecular ion.[1]
Protocol 3: C4-Alkoxylation (Ether Synthesis)
Objective: Synthesis of 4-alkoxypyrimidines.
Procedure
-
Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.5 eq) in dry THF at 0°C.
-
Alkoxide Formation: Add the alcohol (R-OH, 1.2 eq) dropwise.[1] Stir for 30 min until H2 evolution ceases.
-
Displacement: Add a solution of the 4-chloro intermediate (1.0 eq) in THF dropwise.
-
Reaction: Warm to room temperature or reflux (60°C) for 2–6 hours.
-
Quench: Carefully add water to quench excess NaH.[1] Extract with EtOAc.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Chlorination | Incomplete reaction or hydrolysis during quench.[1] | Ensure anhydrous conditions.[1][2] Quench onto ice slowly and keep pH basic (>8) to prevent hydrolysis back to the -OH form. |
| No Reaction in SNAr | Nucleophile is too weak or sterically hindered.[1] | Switch solvent to DMF or NMP and increase temp to 120°C. Use microwave irradiation (150°C, 30 min).[1] |
| Formation of Bis-adducts | Reaction at C2-NH2 group.[1] | The C2-NH2 is much less reactive than C4-Cl.[1] If observed, protect C2-NH2 with an acetyl group prior to chlorination.[1] |
Safety & Handling
-
POCl3: Highly toxic and corrosive.[1] Reacts violently with water. Handle only in a functioning fume hood.
-
Pyrimidines: Many aminopyrimidines are biologically active.[1] Treat all derivatives as potential kinase inhibitors or antimetabolites; use standard PPE (gloves, goggles, lab coat).
References
-
ChemicalBook. (2023).[1] 2-Amino-4-chloro-6-methylpyrimidine synthesis and properties. Retrieved from [1]
-
PubChem. (2023).[1] 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone Compound Summary. National Library of Medicine. Retrieved from
-
Gangjee, A., et al. (1999).[1] Synthesis of classical and a nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase.[1][4] Journal of Medicinal Chemistry.[1] Retrieved from
-
BLD Pharm. (2023).[1] 2-Amino-5-isopentyl-6-methylpyrimidin-4-ol Product Page.[5] Retrieved from
-
Awad, H., & Adnan, S. (2021).[6] Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine. International Journal of Pharmaceutical Quality Assurance.[6] Retrieved from
Sources
- 1. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of classical and a nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4038-49-7|2-Amino-5-isopentyl-6-methylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
Scalable Manufacturing Processes for 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Introduction & Mechanistic Rationale
2-Amino-4-hydroxypyrimidine derivatives are versatile scaffolds in medicinal chemistry, often serving as critical precursors to kinase inhibitors, antiviral agents, and agricultural active ingredients. The target compound, 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol (CAS: 4038-49-7)—also referred to as 2-amino-5-isopentyl-6-methylpyrimidin-4-ol—features an isopentyl (3-methylbutyl) chain at the C5 position. This specific aliphatic substitution confers enhanced lipophilicity, which is crucial for membrane permeability in biological assays [3].
The most robust and scalable method for synthesizing this pyrimidine core is the base-catalyzed condensation of a
Chemical Precursors & Material Specifications
A self-validating process begins with strict control over input materials. The synthesis requires two primary building blocks: Guanidine (typically sourced as a hydrochloride salt for stability) and Ethyl 2-isopentyl-3-oxobutanoate.
| Reagent / Material | Role | CAS Number | Mol. Wt. ( g/mol ) | Equivalents |
| Ethyl 2-isopentyl-3-oxobutanoate | Electrophilic scaffold | 84389-67-3 | 200.27 | 1.00 |
| Guanidine Hydrochloride | Nucleophile | 50-01-1 | 95.53 | 1.20 |
| Sodium Ethoxide (21% in EtOH) | Base / Deprotonating agent | 141-52-6 | 68.05 | 2.50 |
| Ethanol (Anhydrous) | Solvent | 64-17-5 | 46.07 | 10 Vol |
| Acetic Acid (Glacial) | Neutralization / Precipitation | 64-19-7 | 60.05 | to pH 6-7 |
Process Workflow & Mechanistic Diagrams
Scalable manufacturing workflow for 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol.
Mechanistic logical relationship of the base-catalyzed pyrimidine condensation.
Detailed Experimental Protocol
Step 1: Base Generation and Condensation
Causality Insight: Guanidine hydrochloride must be converted to its free base in situ to act as a potent binucleophile. Sodium ethoxide is selected over weaker bases (like carbonates) to ensure complete deprotonation of both the guanidine salt and the
-
Preparation of Guanidine Free Base: Charge a dry, nitrogen-purged reactor with anhydrous ethanol (5 Vol). Add Sodium Ethoxide (21% wt/wt in ethanol, 2.5 eq). Slowly add Guanidine Hydrochloride (1.2 eq) in portions, maintaining the internal temperature below 30°C. Stir the resulting suspension for 1 hour. The byproduct, NaCl, will precipitate.
-
Addition of Electrophile: Filter the NaCl salt if a homogeneous reaction is preferred; however, for scalable manufacturing, the suspension can be used directly to minimize transfer losses. Slowly add Ethyl 2-isopentyl-3-oxobutanoate (1.0 eq) dropwise over 30 minutes to control the mild exotherm.
-
Reflux & Cyclization: Heat the reaction mixture to reflux (approx. 78°C). Maintain reflux for 10–12 hours. The reaction progress should be monitored by HPLC (disappearance of the ester starting material). During this phase, the intermediate undergoes intramolecular cyclization, eliminating water and ethanol to form the sodium salt of the pyrimidine [2].
Step 2: Downstream Processing (DSP) and Purification
Causality Insight: The product exists as a sodium salt in the highly basic reaction mixture. Acidification is required to protonate the pyrimidin-4-olate, precipitating the neutral, insoluble 2-amino-4-hydroxypyrimidine tautomer. Acetic acid is strictly preferred over strong mineral acids (like HCl) to avoid over-protonation of the C2-amino group, which would form a soluble hydrochloride salt and drastically reduce the isolated yield.
-
Solvent Concentration: Cool the reactor to 40°C. Distill off approximately 60% of the ethanol under reduced pressure to concentrate the mixture.
-
Quenching & Acidification: Dilute the concentrated residue with chilled Deionized (DI) Water (5 Vol). Slowly add Glacial Acetic Acid dropwise while maintaining vigorous stirring until the pH reaches 6.0–6.5. A thick white to off-white precipitate will form immediately.
-
Isolation: Stir the suspension at 5°C for 2 hours to maximize crystallization. Filter the solid through a Nutsche filter or centrifuge. Wash the filter cake with cold DI water (2 × 2 Vol) to remove residual sodium acetate, followed by cold ethanol (1 Vol) to remove unreacted organic impurities.
-
Drying: Dry the product in a vacuum oven at 60°C until a constant weight is achieved. Typical yield: 65–75%.
Analytical Validation & Quality Control
A self-validating protocol requires rigorous analytical checks to ensure batch-to-batch consistency. The following table outlines the expected analytical profile for 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol (C10H17N3O).
| Analytical Method | Expected Result / Specification | Purpose |
| HPLC (UV 254 nm) | > 98.0% Area Normalization | Assesses chemical purity and absence of starting materials. |
| LC-MS (ESI+) | m/z 196.15 [M+H]⁺ | Confirms molecular weight (Exact Mass: 195.14). |
| ¹H NMR (DMSO-d6) | Validates structural connectivity and regiochemistry [1]. | |
| Melting Point | > 200°C (Decomposes) | Confirms crystalline integrity and purity [2]. |
Scale-Up Considerations & Safety
-
Exotherm Management: The addition of sodium ethoxide to guanidine hydrochloride generates a mild exotherm. In reactors >50 L, jacket cooling must be employed to keep the temperature below 30°C to prevent solvent boil-off and side reactions.
-
Solvent Recovery: The ethanol distilled during the concentration step can be recovered, dried over molecular sieves, and recycled for the initial base generation step, significantly improving the process mass intensity (PMI).
-
Toxicity & Handling: Pyrimidine derivatives can be biologically active. Operators should use appropriate PPE, including respiratory protection, during the handling of the dry powder to prevent inhalation exposure.
References
- 2-Amino-6-methyl-4-pyrimidinol Synthesis and Characterization.ChemicalBook.
- 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone Properties and Bioassays.PubChem, National Institutes of Health.
- 2-Amino-5-isopentyl-6-methylpyrimidin-4-ol (CAS 4038-49-7) Compound Index.Ambeed.
Application Notes & Protocols: The 2-Amino-6-methyl-5-alkylpyrimidin-4-ol Scaffold as a Versatile Precursor in Heterocyclic Synthesis
Introduction: The Pyrimidinone Core in Modern Drug Discovery
Substituted pyrimidines, and specifically 2-aminopyrimidin-4-ol scaffolds, represent a class of "privileged structures" in medicinal chemistry. Their intrinsic ability to form multiple hydrogen bonds and engage in various non-covalent interactions allows them to serve as the core of numerous therapeutic agents.[1][2] Derivatives of this scaffold are found in a wide array of bioactive molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][3]
This guide provides a detailed exploration of the synthetic utility of the 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol scaffold. While this specific molecule serves as our primary example, the principles, reaction mechanisms, and protocols described herein are broadly applicable to a range of 5-alkyl substituted 2-aminopyrimidin-4-ols. We will delve into the foundational synthesis of this building block and subsequently explore its transformation into more complex, fused heterocyclic systems, with a particular focus on the synthesis of pteridines—a core motif in many biologically significant molecules, including folic acid.[4]
The strategic importance of the substituents on the pyrimidinone ring cannot be overstated. The 2-amino group provides a key nucleophilic handle, the 6-methyl group influences solubility and metabolic stability, and the 5-alkyl group (in this case, 3-methylbutyl) provides a lipophilic domain that can be crucial for modulating pharmacokinetic properties and exploring hydrophobic binding pockets in biological targets.[5]
Part 1: Synthesis of the Core Scaffold
The most direct and reliable method for constructing the 2-amino-6-methyl-5-alkylpyrimidin-4-ol core is through the cyclocondensation of an appropriate β-ketoester with guanidine.[3] This reaction is a cornerstone of pyrimidine synthesis, valued for its efficiency and the accessibility of its starting materials.
The causality behind this specific reaction choice is rooted in classic carbonyl and amidine chemistry. Guanidine, with its two nucleophilic nitrogen atoms, readily attacks the electrophilic carbonyl carbons of the β-ketoester. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the stable, aromatic pyrimidinone ring system. The use of a base like sodium ethoxide is critical to deprotonate the guanidine, enhancing its nucleophilicity and driving the reaction forward.[6]
Caption: Workflow for the synthesis of the core pyrimidinol scaffold.
Protocol 1: Synthesis of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
This protocol is adapted from established procedures for similar 5-alkylpyrimidinones.[3]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume) under an inert atmosphere (N₂ or Ar) to prepare sodium ethoxide.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add guanidine carbonate (0.6 eq). Stir the mixture for 15-20 minutes until a homogenous suspension is formed.
-
Ketoester Addition: Add ethyl 2-(3-methylbutyl)acetoacetate (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding glacial acetic acid until the pH is approximately 6-7. A white precipitate will form.
-
Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Drying: Dry the isolated white solid under vacuum to yield the final product. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Application in Fused Heterocycle Synthesis: The Pteridine Pathway
A primary application of 2-amino-pyrimidin-4-ols is their conversion into fused heterocyclic systems, such as purines and pteridines.[1][4] This transformation hinges on the introduction of a second amino group at the C5 position of the pyrimidine ring, creating a 1,2-diamine moiety that is primed for cyclization with a 1,2-dicarbonyl compound.
The most common and effective method to achieve this is a two-step sequence:
-
Nitrosation: Electrophilic attack at the electron-rich C5 position by a nitrosonium ion (generated in situ from sodium nitrite and acid) yields a 5-nitroso intermediate. This step is regioselective due to the activating effect of the amino and hydroxyl groups on the pyrimidine ring.[7]
-
Reduction: The 5-nitroso group is then reduced to a 5-amino group. Sodium dithionite is a frequently used reducing agent for this transformation as it is effective and works well in aqueous media.[7]
This resulting 2,5-diaminopyrimidine is the key intermediate for building the second heterocyclic ring.
Caption: Two-step workflow for the synthesis of pteridines.
Protocol 2: Synthesis of a Pteridine Derivative via the Isay Reaction
This protocol outlines the conversion of the pyrimidinol scaffold into a fused pteridine system.[4][5][7]
Step A: Synthesis of the 2,5-Diamino Intermediate
-
Suspension: Suspend the 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol (1.0 eq) in a mixture of water and acetic acid.
-
Nitrosation: Cool the suspension to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 10 °C. Stir for 1-2 hours at this temperature. The formation of a colored precipitate (typically reddish or orange) indicates the formation of the 5-nitroso intermediate.
-
Isolation of Nitroso Compound: Collect the 5-nitroso intermediate by filtration, wash with cold water, and use it directly in the next step.
-
Reduction: Suspend the moist 5-nitroso compound in an aqueous solution of ammonia or sodium hydroxide. Heat the mixture gently (50-60 °C) and add sodium dithionite (Na₂S₂O₄, ~2.5 eq) portion-wise. The color of the solution should fade, indicating the reduction to the diamine.
-
Isolation of Diamine: After the reaction is complete, cool the solution and adjust the pH to neutral with acetic acid to precipitate the 2,5-diaminopyrimidine. Filter the solid, wash with water, and dry. This intermediate is often sensitive to air and is best used promptly.
Step B: Cyclocondensation to form the Pteridine Ring
-
Reaction Setup: In a suitable solvent (e.g., ethanol/water mixture), suspend the 2,5-diaminopyrimidine intermediate (1.0 eq).
-
Dicarbonyl Addition: Add the 1,2-dicarbonyl compound (e.g., 40% aqueous glyoxal, benzil, or 2,3-butanedione) (1.0-1.2 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Isolation and Purification: Cool the reaction mixture. The pteridine product often precipitates from the solution. Collect the solid by filtration. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Part 3: Data Summary
The following table summarizes the key transformations and provides representative data based on analogous reactions in the literature. Yields are highly dependent on the specific substrates and reaction scale.
| Transformation | Starting Material | Key Reagents | Typical Conditions | Product Class | Representative Yield | Reference |
| Scaffold Synthesis | Guanidine, β-Ketoester | NaOEt, Ethanol | Reflux, 6-8h | 2-Aminopyrimidin-4-ol | 60-85% | [3] |
| Nitrosation | 2-Aminopyrimidin-4-ol | NaNO₂, Acetic Acid | 0-5 °C, 1-2h | 5-Nitroso-pyrimidin-4-ol | >90% | [7] |
| Reduction | 5-Nitroso-pyrimidin-4-ol | Na₂S₂O₄, aq. NH₃ | 50-60 °C, 1h | 2,5-Diaminopyrimidin-4-ol | 70-90% | [7] |
| Isay Cyclization | 2,5-Diaminopyrimidin-4-ol | Glyoxal, Benzil, etc. | Reflux, 2-4h | Pteridine | 50-80% | [4][5] |
References
-
STAX, University of Strathclyde. (2009). SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINES AND PYRAZINO[2,3-d]PYRIMIDINES AND THEIR BIOLOGICAL ACTIVITIES. [Link]
-
Wiley Online Library. (2025). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Journal of Heterocyclic Chemistry. [Link]
-
Elsevier. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
-
Der Pharma Chemica. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]
-
ResearchGate. (2010). Synthesis of pteridines. [Link]
-
SciSpace. (2013). An overview on synthesis and biological activity of pyrimidines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. stax.strath.ac.uk [stax.strath.ac.uk]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Extraction methods for 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol from reaction mixtures
Application Note & Protocols
Topic: Optimized Extraction and Purification Strategies for 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol from Synthetic Reaction Mixtures
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the extraction and purification of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol, a substituted pyrimidinol derivative of interest in medicinal chemistry. Pyrimidine scaffolds are foundational in numerous therapeutic agents, making robust purification protocols essential for downstream applications.[1][2][3] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. We detail three primary methodologies: pH-mediated Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Recrystallization. Each protocol is designed to be a self-validating system, incorporating analytical checkpoints to ensure the isolation of a highly pure final product.
Introduction and Compound Profile
2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core. Such compounds are of significant interest in drug discovery due to their diverse biological activities.[2][3][4] The efficacy and safety of any potential drug candidate are critically dependent on its purity. The removal of unreacted starting materials, catalysts, and reaction by-products is a non-negotiable step in the drug development pipeline.
Compound Structural Analysis:
The structure of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol dictates its physicochemical properties and, consequently, the optimal extraction strategy.
-
Amphoteric Nature: The molecule possesses both a basic 2-amino group and an acidic 4-hydroxyl group (which exists in tautomeric equilibrium with its pyrimidinone form). This amphoteric character is the cornerstone of the pH-mediated liquid-liquid extraction strategy.
-
Polarity and Solubility: The amino and hydroxyl/carbonyl groups make the molecule polar and capable of forming hydrogen bonds, suggesting solubility in polar solvents like water and alcohols.[5] However, the presence of the non-polar 3-methylbutyl (isopentyl) side chain increases its lipophilicity, allowing for partitioning into less polar organic solvents.
-
Potential Impurities: A typical synthesis might involve the condensation of a β-keto ester with guanidine. Potential impurities could therefore include unreacted starting materials, basic reagents (e.g., triethylamine), acidic catalysts, and neutral organic by-products.
Strategy 1: pH-Mediated Liquid-Liquid Extraction (LLE)
LLE is a powerful and fundamental technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[6][7] By manipulating the pH of the aqueous phase, we can selectively protonate or deprotonate the target compound, dramatically altering its solubility and enabling its separation from other components in the reaction mixture.[8]
Principle of pH-Mediated LLE
The core principle relies on the acid-base properties of the target compound.
-
Acidification: By adding a dilute acid (e.g., 1M HCl), the basic 2-amino group is protonated, forming a water-soluble salt. This allows the compound to be extracted into the aqueous phase, leaving neutral and acidic impurities in the organic phase.
-
Basification: Subsequently, by adding a base (e.g., 1M NaOH or NaHCO₃), the acidic 4-hydroxyl group is deprotonated, again forming a water-soluble salt. This allows for separation from neutral and basic impurities.
-
Isolation: After separation, the pH of the aqueous phase containing the target compound is carefully adjusted to its isoelectric point, causing it to precipitate or enabling its re-extraction into a fresh organic phase.
Detailed LLE Protocol
This protocol assumes the crude reaction mixture has been worked up and is dissolved in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Initial Dissolution: Dissolve the crude reaction mixture in an appropriate volume of ethyl acetate (EtOAc).
-
Removal of Acidic Impurities:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel vigorously, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer. This layer contains acidic impurities.
-
Repeat the wash with NaHCO₃ solution.
-
-
Extraction of the Target Compound (as a Salt):
-
To the remaining organic layer, add an equal volume of 1M hydrochloric acid (HCl).
-
Shake vigorously. The target compound will be protonated and move into the aqueous layer.
-
Drain and collect the lower aqueous layer.
-
Add another portion of 1M HCl to the organic layer, shake, and combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
-
Isolation of the Target Compound:
-
Transfer the combined acidic aqueous extracts to a clean flask and cool in an ice bath.
-
Slowly add 1M sodium hydroxide (NaOH) solution dropwise while stirring until the pH is approximately neutral (pH ~7). The target compound should precipitate out of the solution.
-
Alternatively, basify the aqueous solution to pH >10 and extract the now neutral target compound back into a fresh organic solvent (e.g., three extractions with ethyl acetate).
-
-
Final Workup:
-
If the compound precipitates, collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If re-extracted into an organic solvent, wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purity Check: Assess the purity of the extracted solid using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
LLE Workflow Diagram
Caption: pH-Mediated LLE Workflow.
Strategy 2: Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to clean up samples by partitioning compounds between a solid sorbent and a liquid mobile phase.[1] It offers advantages over LLE, including lower solvent consumption, higher sample throughput, and the potential for automation.
Principle of SPE
The choice of the solid phase (sorbent) is critical. For 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol, two primary modes can be employed:
-
Reversed-Phase (RP) SPE: Uses a non-polar stationary phase (e.g., C18-silica). Polar compounds elute first, while non-polar compounds are retained. Our target compound has mixed polarity and will be retained to some degree, allowing for the elution of highly polar impurities with a weak solvent, followed by elution of the target compound with a stronger solvent.
-
Ion-Exchange SPE: Uses a stationary phase with charged functional groups. A cation-exchange sorbent (with negative charges) can be used to retain the protonated (positive) form of the target compound, allowing neutral and anionic impurities to be washed away.
Detailed Reversed-Phase SPE Protocol
-
Cartridge Selection: Choose a C18 SPE cartridge appropriate for the sample mass.
-
Conditioning:
-
Pass one cartridge volume of methanol through the cartridge to wet the C18 chains.
-
Pass one cartridge volume of deionized water to equilibrate the stationary phase. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a weak, water-miscible solvent (e.g., 10% methanol in water).
-
Load the sample solution onto the conditioned cartridge at a slow, controlled flow rate.
-
-
Washing (Impurity Removal):
-
Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to elute very polar, water-soluble impurities.
-
-
Elution (Product Collection):
-
Elute the target compound with a stronger solvent or a gradient of solvents. For example, use increasing concentrations of methanol in water (e.g., 25%, 50%, 75%, 100% methanol).
-
Collect fractions and analyze each by TLC or HPLC to identify which fractions contain the pure compound.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
SPE Workflow Diagram
Caption: Reversed-Phase SPE Workflow.
Strategy 3: Recrystallization
Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Principle of Recrystallization
A suitable solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
Detailed Recrystallization Protocol
-
Solvent Selection:
-
Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures).
-
An ideal solvent will dissolve the compound when hot but yield crystals upon cooling. A mixture of solvents (e.g., ethanol/water) is often effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Continue adding small portions of hot solvent until the compound just dissolves completely.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly in a vacuum oven.
-
-
Purity Check: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Recrystallization Workflow Diagram
Caption: Recrystallization Workflow.
Summary of Solvent Properties
The selection of appropriate solvents is crucial for the success of any extraction or purification method.
| Solvent | Polarity Index | Boiling Point (°C) | Water Miscibility | Primary Use |
| Water | 10.2 | 100 | Miscible | Aqueous Phase (LLE), SPE Mobile Phase |
| Methanol | 5.1 | 65 | Miscible | Recrystallization, SPE Mobile Phase |
| Ethanol | 4.3 | 78 | Miscible | Recrystallization |
| Ethyl Acetate | 4.4 | 77 | Low | Organic Phase (LLE), Recrystallization |
| Dichloromethane | 3.1 | 40 | Immiscible | Organic Phase (LLE) |
| Hexane | 0.1 | 69 | Immiscible | Non-polar solvent for washing/trituration |
Conclusion
The successful isolation of pure 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol from a complex reaction mixture is readily achievable through the systematic application of the methods described herein. For initial cleanup and separation from grossly different impurities (acidic, basic, neutral), pH-mediated Liquid-Liquid Extraction is a robust first step. For higher purity and removal of closely related impurities, Solid-Phase Extraction provides a more refined separation. Finally, Recrystallization serves as an excellent final polishing step to obtain a highly crystalline, analytically pure solid. The choice and sequence of these methods will depend on the specific impurity profile of the reaction mixture, but a combination of these techniques will reliably yield a product of high purity suitable for further research and development.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- JournalsPub. (2025, February 18). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- Solubility of Things. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
- Bentham Science Publishers. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
- Google Patents. (n.d.). US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- PubMed Central. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Semantic Scholar. (2022, November 11). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- PubMed Central. (n.d.). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and improve the yield and purity of your target compound.
The synthesis of substituted 2-aminopyrimidines is a cornerstone in medicinal chemistry due to their prevalence in biologically active molecules and natural products.[1][2] The target molecule, 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol, is typically synthesized via a cyclocondensation reaction between a β-ketoester—in this case, an ester of 2-(3-methylbutyl)acetoacetic acid—and guanidine.[3] This guide addresses the critical parameters and potential pitfalls of this specific transformation.
Core Experimental Protocol
This protocol provides a baseline method for the synthesis. Subsequent sections will address how to troubleshoot and optimize this procedure.
Reaction Scheme:
(Self-generated image, not from search results)
Materials:
-
Ethyl 2-(3-methylbutyl)acetoacetate (1.0 eq)
-
Guanidine Hydrochloride (1.2 - 1.5 eq)
-
Sodium Ethoxide (NaOEt) (1.3 - 1.6 eq)
-
Anhydrous Ethanol
-
Hydrochloric Acid (HCl), 2M
-
Sodium Bicarbonate (NaHCO₃), saturated solution
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve sodium ethoxide (1.3 - 1.6 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Guanidine Addition: Add guanidine hydrochloride (1.2 - 1.5 eq) to the stirred solution. Stir for 20-30 minutes at room temperature to allow for the in-situ formation of free guanidine.
-
Ketoester Addition: Slowly add ethyl 2-(3-methylbutyl)acetoacetate (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water.
-
Carefully neutralize the solution by adding 2M HCl dropwise until the pH is approximately 7. The product will begin to precipitate.
-
Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove soluble impurities.
-
-
Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent such as an ethanol/water mixture to obtain the pure 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
A1: Low yields are a common problem and can stem from several factors.[5] Systematically investigating the following areas is the most effective approach.
-
Cause 1: Presence of Water: Guanidine and sodium ethoxide are highly sensitive to moisture. Water can hydrolyze the sodium ethoxide catalyst and the guanidine base, reducing their effective concentrations.[6] Guanidine hydrolysis can produce urea, which may lead to different, slower reactions.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous ethanol, preferably distilled from a suitable drying agent like magnesium ethoxide. Handle hygroscopic reagents (NaOEt, guanidine HCl) quickly in a dry environment or a glove box.[6]
-
-
Cause 2: Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reflux time and monitor the reaction by TLC until the limiting reagent (typically the ketoester) is consumed. You can also moderately increase the reaction temperature by switching to a higher-boiling solvent like n-butanol, though this may also increase side product formation.
-
-
Cause 3: Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to low conversion.
-
Solution: Use a slight excess of guanidine (1.2-1.5 equivalents) and the base (1.3-1.6 equivalents) to drive the reaction to completion. This ensures the ketoester is the limiting reagent and helps push the equilibrium toward the product.[5]
-
-
Cause 4: Inefficient Product Precipitation: A significant amount of the product may remain dissolved in the mother liquor during workup.[7]
-
Solution: During neutralization, adjust the pH slowly and precisely. The product is amphoteric and has a specific isoelectric point where its solubility is minimal. After neutralization, ensure the solution is thoroughly chilled in an ice bath for at least an hour before filtration.
-
Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Q2: I'm observing significant side product formation. What are they likely to be and how can I minimize them?
A2: Side products typically arise from competing reaction pathways or degradation of starting materials.
-
Probable Side Product 1: Uncyclized Intermediate: The initial adduct between guanidine and one of the ketoester's carbonyl groups may fail to cyclize.
-
Minimization: This is often due to insufficient heating or catalyst activity.[5] Ensure the reaction is maintained at a vigorous reflux. A stronger base or a higher-boiling solvent could also promote the final cyclization-dehydration step.
-
-
Probable Side Product 2: Guanidine Degradation Products: As mentioned, if water is present, guanidine can degrade to urea.[6] Urea can then react to form the corresponding 2-ureido pyrimidine derivative, which is often a minor byproduct.
-
Minimization: The most effective strategy is the rigorous exclusion of water from the reaction mixture.[6]
-
-
Probable Side Product 3: Dimerization/Self-Condensation: The β-ketoester can potentially undergo self-condensation under basic conditions, though this is less common than other issues.
-
Minimization: Add the β-ketoester slowly to the mixture of base and guanidine. This ensures that the guanidine is readily available to react, minimizing the chance for the ketoester to react with itself.
-
Q3: The final product is difficult to purify. What purification strategies are most effective?
A3: The amphoteric nature of 2-aminopyrimidinols can present purification challenges.
-
Strategy 1: Recrystallization (Most Common): This is the preferred method for removing minor impurities.[4]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, water, or mixtures like ethanol/water or DMF/water. Experiment with small batches to find the optimal solvent system.
-
-
Strategy 2: Acid-Base Extraction: This can be effective if the impurities have a different acid/base character.
-
Procedure: Dissolve the crude product in a dilute acid (e.g., 1M HCl). The basic amino group will be protonated, making the compound water-soluble. Wash the acidic solution with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, carefully neutralize the aqueous layer to re-precipitate the purified product.
-
-
Strategy 3: Column Chromatography: This is a last resort if recrystallization fails.
-
Stationary Phase: Silica gel is commonly used. However, the basic amino group and acidic pyrimidinol can cause streaking. Adding a small amount of triethylamine (~1%) to the eluent can help obtain better peak shapes. A more inert phase like alumina might also be considered. Cation-exchange chromatography has also been used effectively for purifying related amino-heterocycles.[8]
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale / Key Reference |
| Guanidine HCl | 1.2 - 1.5 eq | Drives the reaction equilibrium towards the product.[5] |
| Base (NaOEt) | 1.3 - 1.6 eq | Neutralizes guanidine HCl and catalyzes the condensation. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants; allows for appropriate reflux temp. |
| Temperature | Reflux (~78 °C) | Provides activation energy for cyclization and dehydration steps. |
| Reaction Time | 4 - 12 hours | Should be determined by TLC monitoring for reaction completion. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism?
A1: The reaction proceeds through a cyclocondensation mechanism. While several pathways are plausible, a widely accepted sequence is as follows:
-
Nucleophilic Attack: The free guanidine, a strong nucleophile, attacks the more electrophilic ketone carbonyl (C2) of the β-ketoester.
-
Intermediate Formation: This forms a tetrahedral intermediate which eliminates water to form a hemiaminal-like species that further dehydrates to an imine or enamine intermediate.
-
Cyclization: An intramolecular nucleophilic attack occurs where a terminal nitrogen of the guanidine moiety attacks the ester carbonyl.
-
Dehydration & Tautomerization: The resulting cyclic intermediate eliminates a molecule of ethanol. The final product is formed after tautomerization to the more stable pyrimidin-4-ol form. This mechanism is analogous to other pyrimidine syntheses like the Biginelli reaction.[9][10]
Reaction Mechanism Diagram
Caption: Simplified mechanism for the formation of the pyrimidinol product.
Q2: Can I use guanidine carbonate instead of guanidine hydrochloride and sodium ethoxide?
A2: Yes, using guanidine carbonate is a viable and often advantageous alternative.[3] Guanidine carbonate is a salt of a strong base (guanidine) and a weak acid (carbonic acid). In solution, it can provide a sufficiently basic environment to catalyze the reaction without the need for an additional strong base like sodium ethoxide. This simplifies the procedure and avoids handling highly reactive and hygroscopic reagents. The reaction may require slightly longer heating times or a higher-boiling solvent.
Q3: How do I properly monitor the reaction using TLC?
A3: Effective TLC monitoring is crucial for determining the reaction's endpoint.
-
Eluent System: A good starting point for the mobile phase is a mixture of a polar and a non-polar solvent, such as Ethyl Acetate/Hexane (e.g., 70:30 v/v) or Dichloromethane/Methanol (e.g., 95:5 v/v). Adjust the ratio to get good separation, where the starting ketoester has a high Rf value (e.g., ~0.7-0.8) and the more polar product has a lower Rf value (e.g., ~0.2-0.3).
-
Visualization: The pyrimidine ring is UV active, so the spots can be visualized under a UV lamp (254 nm). You can also use staining agents like potassium permanganate if the spots are not clearly visible.
-
Procedure: On a single TLC plate, spot the starting ketoester, a co-spot (ketoester + reaction mixture), and the reaction mixture. The reaction is complete when the spot corresponding to the ketoester has disappeared from the reaction mixture lane.
References
-
Biginelli reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Stroia, C. E., et al. (2023). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. [Link]
-
Wang, L., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
Name-Reaction.com. (2026). Biginelli reaction. [Link]
-
Meti, G. Y., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lee, K. B., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]
-
El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Ibraheem, F., et al. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry. [Link]
-
Patel, R., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link]
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. name-reaction.com [name-reaction.com]
Identifying common impurities in 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol production
Technical Support Center: 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
A Guide to Identifying and Controlling Common Impurities in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol. As Senior Application Scientists, our goal is to combine robust chemical principles with practical, field-proven insights to help you navigate the challenges of impurity control. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[1][2] This document is designed to empower you to understand, identify, and mitigate common impurities encountered during your manufacturing process.
Section 1: The Synthetic Pathway: A Foundational Overview
Understanding the reaction mechanism is the first step toward effective impurity control. The most common and efficient route to synthesizing 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol is through a cyclocondensation reaction. This process involves the reaction of an appropriately substituted β-ketoester with guanidine (or a salt thereof, such as guanidine carbonate) in the presence of a base like sodium ethoxide.
The specific β-ketoester required is ethyl 2-isopentylacetoacetate (or a similar alkyl ester). The overall reaction is a variation of the classical Remfry-Hull pyrimidine synthesis.
Caption: Fig. 1: Synthetic pathway for the target molecule.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurity management in pharmaceutical synthesis.
Q1: What are the primary sources of impurities in this specific pyrimidine synthesis?
A: Impurities can be broadly categorized based on their origin.[2]
-
Starting Material-Related Impurities: These include unreacted starting materials, by-products from the synthesis of the starting materials themselves (e.g., impurities in the β-ketoester), and contaminants within reagents.
-
Process-Related Impurities (By-products): These are substances formed during the reaction through competing or side pathways. Examples include isomeric products, dimers, or incompletely cyclized intermediates.[1]
-
Degradation Products: These impurities arise from the breakdown of the final API during work-up, purification, or storage due to factors like heat, light, or pH instability.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction or purification steps that are not completely removed.
Q2: Why is the purity of the starting β-ketoester so critical?
A: The principle of "quality in, quality out" is paramount. Impurities present in your starting materials can be carried through the synthesis and end up in your final product, often with similar physical properties that make them difficult to remove.[3][4] For example, if the starting β-ketoester contains a significant amount of the un-alkylated precursor (ethyl acetoacetate), you will inevitably form 2-amino-6-methylpyrimidin-4-ol as a major impurity. Rigorous quality control of all input materials is a foundational strategy for impurity management.[5]
Q3: What are the typical regulatory thresholds for impurities I should be aware of?
A: Global regulatory agencies like the FDA and EMA follow guidelines established by the International Council for Harmonisation (ICH). The key guideline for new drug substances is ICH Q3A. It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API. For many APIs, impurities found at levels above 0.1% must be fully characterized and assessed for safety.[1]
Q4: What are the most effective analytical techniques for developing an impurity profile?
A: A multi-technique approach is often necessary for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying non-volatile organic impurities. A well-developed HPLC method can resolve the API from its related substances.[6][]
-
Gas Chromatography (GC): GC is ideal for analyzing volatile impurities, such as residual solvents or volatile starting materials.[8][9]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is the most powerful tool for identifying unknown impurities by providing molecular weight and structural fragmentation data.[][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated impurities.
Section 3: Troubleshooting Guide: Common Impurities & Mitigation
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: High Levels of Unreacted Starting Materials
-
Q: My final product's HPLC analysis shows significant peaks corresponding to the β-ketoester and a polar, early-eluting peak I suspect is guanidine. What are the likely causes?
-
A: This is a common issue indicating incomplete conversion. Several factors could be at play:
-
Incorrect Stoichiometry: Ensure that the molar ratio of guanidine to the β-ketoester is appropriate. A slight excess of guanidine is often used to drive the reaction to completion.
-
Insufficient Reaction Time or Temperature: Cyclocondensation reactions can be slow. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) or in-process HPLC to ensure it has reached completion before quenching.[10] Refluxing in ethanol is a typical condition, and insufficient heat can stall the reaction.
-
Ineffective Base: The base (e.g., sodium ethoxide) is crucial for deprotonating guanidine and catalyzing the reaction. Ensure the base is not degraded (e.g., by exposure to moisture) and is used in a sufficient amount.
-
Solution Workflow: Verify reactant stoichiometry, confirm the activity of the base, and run the reaction under reflux, monitoring for at least 4-6 hours or until TLC/HPLC shows consumption of the limiting reagent.
-
Problem 2: An Isomeric By-product is Detected
-
Q: I've isolated an impurity with the same mass as my target compound but with a distinctly different chromatographic and spectroscopic signature. It appears to be fluorescent. What could this be?
-
A: The most probable cause is the formation of a Hantzsch-type 1,4-dihydropyridine by-product.[10] This side reaction can occur if the reaction temperature is too high, causing guanidine to partially decompose into ammonia. The ammonia can then catalyze a competing reaction involving two molecules of the β-ketoester and one molecule of an aldehyde fragment (which can form from the ketoester).
-
Mechanism of Formation: This competing pathway bypasses the desired pyrimidine cyclization.
-
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating. Maintain a controlled reflux rather than pushing the temperature higher.
-
Order of Addition: In some cases, adding the guanidine reagent last to the mixture of the ketoester and base can minimize its decomposition time at high temperatures.[10]
-
Catalyst Choice: While this reaction is typically base-catalyzed, certain Lewis acid catalysts are known to favor the Biginelli/pyrimidine pathway over the Hantzsch pathway in related syntheses.[10]
-
-
Caption: Fig. 2: Competing pathway leading to by-product formation.
Problem 3: Product Purity Decreases After Isolation
-
Q: The initial purity of my isolated white solid is >99%, but after a week of storage in a vial on the benchtop, new impurity peaks appear in the chromatogram. What is causing this instability?
-
A: This indicates that your final product is susceptible to degradation. Understanding the potential degradation pathways is key to ensuring long-term stability.[3]
-
Oxidation: The pyrimidinol ring system can be susceptible to oxidation, especially if exposed to air and light over time. This can lead to the formation of N-oxides or other oxidized species.
-
Hydrolysis: Although generally stable, the amino group or the pyrimidinol ring itself could undergo slow hydrolysis if exposed to moisture, particularly if acidic or basic residues from the work-up are present.
-
Control and Prevention:
-
Storage Conditions: Store the final product under an inert atmosphere (e.g., nitrogen or argon), protected from light (e.g., in an amber vial), and at reduced temperatures (e.g., 2-8°C).
-
Final Product Purity: Ensure that all catalytic residues (base) and acidic reagents from the work-up are thoroughly removed, as they can catalyze degradation.
-
Packaging: Use well-sealed containers to prevent moisture ingress.
-
-
Caption: Fig. 3: A logical workflow for addressing impurity issues.
Section 4: Key Experimental Protocols
Protocol 4.1: HPLC Method for Impurity Profiling
This protocol provides a robust starting point for analyzing the purity of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol. Method optimization may be required.
-
Instrumentation: HPLC with UV Detector
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.1 mg/mL solution.
Protocol 4.2: Purification via Recrystallization
Recrystallization is an effective method for removing many process-related impurities and unreacted starting materials.[4]
-
Solvent Selection: Identify a suitable solvent system. A good system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol, isopropanol, or mixtures with water are good starting points.
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing the impurities.
-
Drying: Dry the purified product under vacuum to remove all traces of the solvent.
Section 5: Data Summary
Table 1: Common Impurities and ICH Q3A Thresholds
| Impurity Type | Potential Identity | Typical Retention Time (Relative to API) | ICH Q3A Identification Threshold* |
| Starting Material | Guanidine | < 0.2 | > 0.10% |
| Starting Material | Ethyl 2-(3-methylbutyl)acetoacetate | > 1.2 | > 0.10% |
| Related Substance | 2-Amino-6-methylpyrimidin-4-ol | ~ 0.8 | > 0.10% |
| By-product | Hantzsch-type Dihydropyridine | Variable, often > 1.1 | > 0.15% (or qualified) |
| Degradant | Oxidized Product | Variable | > 0.15% (or qualified) |
*Thresholds are based on a hypothetical maximum daily dose of < 2g/day and are for guidance only. Specific limits must be established based on safety qualification studies.
References
-
W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]
-
Brammer, S. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]
-
Shinde, V. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Veeprho. [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
BioPharm International. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities. [Link]
Sources
- 1. fbpharmtech.com [fbpharmtech.com]
- 2. Understanding API Impurities and their Importance in the P… [cymitquimica.com]
- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges with 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments. The troubleshooting strategies and frequently asked questions (FAQs) below are structured to address common challenges and provide a clear path toward achieving successful solubilization for your downstream applications.
Understanding the Molecule: A Foundation for Troubleshooting
2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol is a substituted aminopyrimidinol. Its structure presents a classic solubility challenge: the polar aminopyrimidine core, capable of hydrogen bonding and ionization, is appended with a non-polar 3-methylbutyl (isopentyl) group. This bifunctional nature dictates its solubility behavior, making it poorly soluble in both aqueous and non-polar organic solvents.
The pyrimidinol moiety can exist in keto-enol tautomeric forms, and the amino group is basic. This means its solubility is highly dependent on pH. At acidic pH, the amino group will be protonated, increasing aqueous solubility. At alkaline pH, the enolic hydroxyl group can be deprotonated, also enhancing aqueous solubility. Between these pKa values, the neutral, zwitterionic, or least soluble form will predominate.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating out of solution when I dilute my DMSO stock with aqueous buffer?
A1: This is a common phenomenon known as "antisolvent precipitation." Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[1]. However, when this DMSO stock is introduced into an aqueous buffer (the "antisolvent"), the overall polarity of the solvent system changes dramatically. Since 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol has poor aqueous solubility, it crashes out of the solution. To mitigate this, consider the strategies outlined in the troubleshooting section below, such as using a co-solvent system or preparing a pH-adjusted aqueous solution.
Q2: What is the best starting solvent for this compound?
A2: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended. Based on the behavior of similar heterocyclic compounds, the following are excellent starting points:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
For pyrimidine derivatives, solubility generally increases with temperature[2][3][4]. Gentle warming (30-40°C) can aid in dissolution.
Q3: Can I use pH adjustment to improve the aqueous solubility of my compound?
A3: Absolutely. Given the presence of a basic amino group and an acidic pyrimidinol group, pH modification is one of the most effective strategies to enhance aqueous solubility[1][5]. By converting the molecule into a more soluble salt form, you can significantly increase its concentration in aqueous media. A systematic pH-solubility profile is highly recommended to identify the optimal pH for your experiments.
Q4: I'm observing inconsistent results between batches of my compound. Could solubility be the issue?
A4: Yes, this is a strong possibility. Inconsistencies can arise from polymorphism, where the compound exists in different crystalline forms with varying solubilities and stabilities[6][7][8]. It is also possible for the compound to form hydrates or solvates, which will have different solubility profiles[9]. If you suspect polymorphism, characterization using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) is advised[8].
Troubleshooting Guides: A Step-by-Step Approach
Issue 1: Compound is Insoluble in Common Organic Solvents
This workflow outlines a systematic approach to solvent screening and initial solubilization.
Caption: Initial Solvent Screening Workflow.
Protocol: Solvent Screening
-
Preparation: Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL of DMSO, DMF, NMP, ethanol, methanol).
-
Mechanical Agitation: Vortex each vial for 1-2 minutes.
-
Thermal & Sonic Energy: If the compound remains insoluble, place the vials in a sonicating water bath and gently warm to 30-40°C for 15-30 minutes.
-
Observation: Visually inspect for complete dissolution. If soluble, you can proceed to make a concentrated stock solution.
-
Co-Solvent Approach: If still insoluble, try binary mixtures. For example, to the vial with DMSO, add an equal volume of ethanol and repeat steps 3-5.
Issue 2: Precipitation Upon Addition to Aqueous Media
This guide focuses on preparing a stable aqueous solution.
Caption: Aqueous Solution Preparation Workflow.
Protocol: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic).
-
Compound Addition: Add an excess amount of the compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the supernatant using a suitable method (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the dissolved compound.
-
Analysis: Plot the solubility against pH to identify the pH at which solubility is maximized.
Protocol: Co-Solvent System for Aqueous Dilution
For many cell-based assays, a small percentage of an organic co-solvent is permissible.
-
Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM).
-
Intermediate Dilution (Optional): If a large dilution is required, first dilute the DMSO stock into a mixture of your aqueous buffer and a less harsh organic solvent like ethanol or propylene glycol.
-
Final Dilution: Slowly add the DMSO stock or the intermediate dilution to your final aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation. Aim to keep the final concentration of the organic solvent as low as possible (typically <1%).
Advanced Solubilization Techniques
For particularly challenging cases, more advanced formulation strategies may be necessary. These techniques aim to improve the solubility and bioavailability of poorly soluble compounds[5][10][11].
| Technique | Mechanism of Action | Key Considerations |
| Co-solvency | Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[12] | The co-solvent must be miscible with water and non-toxic for the intended application. Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10] |
| Complexation | The compound (guest) is encapsulated within a larger molecule (host), forming a more soluble complex. | Cyclodextrins are commonly used hosts. The size of the cyclodextrin cavity must be appropriate for the guest molecule.[10] |
| Use of Surfactants | Surfactants form micelles in aqueous solution, and the hydrophobic core of the micelle can solubilize the poorly soluble compound. | The surfactant concentration must be above the critical micelle concentration (CMC). Non-ionic surfactants like Tween® and Triton™ are often used. |
| Solid Dispersions | The compound is dispersed in a solid, inert carrier, often a polymer. This can lead to the formation of an amorphous state, which is more soluble than the crystalline form.[11] | Techniques include solvent evaporation, melting, and hot-melt extrusion.[1] The choice of carrier is critical. |
Final Recommendations
For 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol, a systematic approach starting with solvent screening, followed by pH optimization, is the most logical path forward. If these methods prove insufficient, exploring co-solvent systems and other formulation strategies is recommended. Always ensure that any excipients used (co-solvents, surfactants, etc.) are compatible with your downstream experiments.
References
-
Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. - Asian Journal of Research in Chemistry. Available at: [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. - Revue Roumaine de Chimie. Available at: [Link]
-
2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone - PubChem. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - ACS Combinatorial Science. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - Molecules. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
2-Amino-6-phenylpyrimidin-4-ol - PubChem. Available at: [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - Molecules. Available at: [Link]
-
Polymorphism - All About Drugs. Available at: [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability - American Pharmaceutical Review. Available at: [Link]
-
2-Amino-6-methylpyrimidin-4-ol - Links - EPA. Available at: [Link]
-
2-Amino-6-methylpyrimidin-4-ol - Hazard Genotoxicity - EPA. Available at: [Link]
-
2-Amino-6-methylpyrimidin-4-one - PubChem. Available at: [Link]
-
2-amino-6-(methylamino)-5-nitropyrimidin-4-ol - BindingDB. Available at: [Link]
-
2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone - PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. Polymorphism – All About Drugs [allfordrugs.com]
- 8. jocpr.com [jocpr.com]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing Catalyst Selection for Pyrimidin-4-ol Formation
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the catalytic formation of pyrimidin-4-ols. We will address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions and common hurdles encountered during the synthesis of pyrimidin-4-ol and its derivatives.
Q1: What are the principal catalytic strategies for synthesizing the pyrimidin-4-ol core structure?
A1: The most direct and widely utilized method for constructing the pyrimidin-4-ol core is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, like a β-ketoester) with an amidine.[1] The choice of catalyst is critical for driving the cyclization and subsequent dehydration steps.
The primary catalytic systems fall into two main categories:
-
Brønsted Acids: Strong acids like HCl are classically used to protonate carbonyls, activating them for nucleophilic attack by the amidine.[2] While effective, they can sometimes lead to side reactions if substrates are sensitive.[3]
-
Lewis Acids: A wide range of Lewis acids (e.g., ZnCl₂, FeCl₃, lanthanide triflates) are often preferred as they can offer milder reaction conditions and improved yields.[3][4] They function by coordinating to the carbonyl oxygen, increasing its electrophilicity.
-
Metal Catalysts: Transition metals like copper and iron can also catalyze the condensation, often under neutral or basic conditions, broadening the substrate scope.[1] For instance, Cu(II) triflate has been shown to be an efficient catalyst for the synthesis of substituted pyrimidines from propargyl alcohols and amidines.[1]
The selection between these depends on the specific substrates, their functional group tolerance, and the desired reaction conditions.
Q2: My reaction has stalled, resulting in a low yield of pyrimidin-4-ol. What are the most common causes and how do I troubleshoot them?
A2: Low conversion is a frequent issue that can often be traced back to catalyst inefficiency, suboptimal reaction conditions, or reactant impurity.[2]
Here is a systematic approach to troubleshooting:
-
Verify Catalyst Activity: Ensure your catalyst is active and not poisoned. If using a reusable solid acid catalyst, it may require regeneration.[2] For Lewis acids, ensure they are anhydrous, as water can inhibit their activity.
-
Optimize Reaction Temperature and Time: Many cyclizations require thermal energy to overcome the activation barrier for the final dehydration step.[5] If the reaction is sluggish at a lower temperature, a gradual increase (e.g., from 60°C to reflux) can be beneficial.[3][5] Always monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid potential product degradation.[2][4]
-
Evaluate the Solvent System: The solvent's polarity can significantly impact reactant solubility and reaction rate.[2][4] While polar solvents like ethanol or acetic acid are common, exploring other options or even solvent-free conditions has been shown to improve yields for certain substrates.[3][5]
-
Check Reactant Purity and Quality: Impurities in the starting materials, particularly the 1,3-dicarbonyl compound or the amidine, can inhibit the catalyst or lead to side reactions.[2] Amidines, for example, can be hygroscopic and may hydrolyze over time; using freshly prepared or purified amidine hydrochloride is recommended.[2]
Q3: I'm observing significant byproduct formation. What are the likely side reactions and how can I suppress them?
A3: Side reactions in pyrimidine synthesis often arise from the self-condensation of starting materials or competing reaction pathways.[2]
-
Self-Condensation of the 1,3-Dicarbonyl: Under acidic or basic conditions, the 1,3-dicarbonyl starting material can self-condense, leading to complex mixtures. This can be mitigated by carefully controlling the order of addition (e.g., adding the dicarbonyl slowly to the mixture of amidine and catalyst).
-
Hydrolysis of Amidine: As mentioned, amidine salts can be sensitive to moisture, leading to hydrolysis. Ensuring anhydrous reaction conditions is crucial.[2]
-
Incomplete Cyclization: The reaction may stall after the initial condensation but before the final ring-closing and dehydration steps. This can result in a mixture of linear intermediates and the final product. Adding a catalytic amount of a stronger acid or increasing the temperature can often drive the reaction to completion.[2]
Q4: How does the choice of catalyst (e.g., Lewis acid vs. Brønsted acid) influence the reaction outcome for pyrimidin-4-ol synthesis?
A4: The catalyst's nature directly influences selectivity, reaction rate, and functional group compatibility.
-
Brønsted Acids (e.g., HCl, TFA): These are strong proton donors that aggressively activate carbonyls. While effective, their lack of specificity can lead to side reactions, such as polymerization of sensitive aldehydes or decomposition of acid-labile functional groups.[3][4] Trifluoroacetic acid (TFA) has been used effectively as a catalyst in water for some pyrimidine syntheses.[1]
-
Lewis Acids (e.g., ZnCl₂, FeCl₃, YbCl₃): These catalysts coordinate to the carbonyl oxygen, providing a more controlled and often milder activation. This enhanced selectivity can lead to cleaner reactions and higher yields, especially with complex substrates.[1][4] They are often the catalysts of choice when optimizing a new pyrimidine synthesis.
-
Solid Acid Catalysts: Reusable catalysts like tungstophosphoric acid (TPA) offer advantages in terms of environmental impact and simplified product purification, aligning with green chemistry principles.[6]
The optimal choice requires screening a panel of catalysts for a specific set of substrates to balance reactivity with selectivity.[4]
Part 2: Troubleshooting Workflows & Data
This section provides a structured workflow for addressing common problems and a data table for catalyst comparison.
Troubleshooting Workflow: Low Yield in Pyrimidin-4-ol Synthesis
This decision tree provides a logical path for diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low-yield pyrimidin-4-ol synthesis.
Table 1: Comparison of Catalysts for Pyrimidine Synthesis
This table summarizes the performance of various catalysts in related pyrimidine syntheses to inform selection.
| Catalyst System | Typical Loading (mol%) | Common Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Brønsted Acids | |||||
| HCl | 10 - 20 | Ethanol | Reflux | Inexpensive, readily available.[2] | Harsh conditions, potential for side reactions.[3] |
| TFA | 10 | Water | 80-100 | Effective in aqueous media, good yields.[1] | Corrosive, requires careful handling. |
| Lewis Acids | |||||
| ZnCl₂ | 5 - 10 | Acetonitrile | 80 | Milder than HCl, good for sensitive substrates.[4] | Hygroscopic, requires anhydrous conditions. |
| FeCl₃ | 1 - 5 | Ethanol | Reflux | Low cost, highly efficient.[4] | Can be difficult to remove from product. |
| YbCl₃ | 5 | Solvent-free | 100 | High yields under solvent-free conditions.[6] | Higher cost compared to other Lewis acids. |
| Metal Catalysts | |||||
| Cu(II) Triflate | 20 | Dioxane | 100 | Catalyzes reactions with different precursors.[1] | Higher catalyst loading may be required. |
| Iron Complexes | 5 - 10 | Toluene | 110 | Good functional group tolerance.[7] | Ligand synthesis may be required. |
Part 3: Experimental Protocols
These detailed protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of a Substituted Pyrimidin-4-ol
This protocol is adapted from established Pinner-type synthesis methodologies.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Lewis Acid Catalyst (e.g., ZnCl₂, 10 mol%)
-
Anhydrous Ethanol
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amidine hydrochloride (1.2 eq) and the Lewis acid catalyst (0.1 eq).
-
Add anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture for 10 minutes at room temperature to ensure dissolution/suspension.
-
Add the 1,3-dicarbonyl compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol).
-
Monitor the reaction progress by TLC every hour.[2] A typical mobile phase is 7:3 hexane:ethyl acetate.
-
Upon completion (disappearance of the limiting starting material), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrimidin-4-ol.
Protocol 2: Monitoring Reaction Progress via HPLC
For quantitative analysis of reaction conversion and purity, HPLC is essential.[4]
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition (e.g., in 1 mL of 95:5 Water:Acetonitrile) in an HPLC vial.
-
Filter the sample through a 0.22 µm syringe filter if any precipitate is present.
-
Inject the sample onto the HPLC system.
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting.
Catalytic Role in Pyrimidin-4-ol Formation
The diagram below illustrates the key steps in an acid-catalyzed Pinner-type synthesis, highlighting the crucial role of the catalyst in activating the substrate and facilitating the final dehydration.
Caption: Simplified mechanism of acid-catalyzed pyrimidin-4-ol synthesis.
References
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (2025). BenchChem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). BenchChem.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). BenchChem.
- Optimization of the reaction conditions in the synthesis of 4a. (n.d.).
- Optimization of reaction conditions for the synthesis of pyrimidine deriv
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Journal of Chemical Reviews.
- An operationally simple, regioselective reaction... (2017). Organic Chemistry Portal.
Sources
Addressing hygroscopicity challenges of pyrimidine derivatives
Topic: Addressing Hygroscopicity Challenges in Pyrimidine Derivatives
Status: Active | Tier: Level 3 (Senior Scientific Support)
Welcome to the Pyrimidine Stability Support Hub
Overview: As a Senior Application Scientist, I frequently encounter researchers struggling with the physical instability of pyrimidine-based scaffolds. The core issue lies in the pyrimidine ring itself: the nitrogen atoms at positions 1 and 3 possess localized lone pairs that act as aggressive hydrogen bond acceptors. When coupled with polar functional groups (e.g., 2-amino, 4-hydroxy), these molecules become "moisture magnets," leading to deliquescence, hydrolysis, and processing failures.
This guide moves beyond basic advice to provide self-validating protocols and mechanistic troubleshooting for stabilizing your pyrimidine assets.
Module 1: Diagnosis & Characterization
Issue: "My compound becomes sticky or gums up during weighing. Is it deliquescent?"
The Senior Scientist’s Insight: Visual inspection is subjective. You must distinguish between surface adsorption (reversible) and bulk absorption/deliquescence (often irreversible phase change).[1] The definitive tool is Dynamic Vapor Sorption (DVS) .[1][2][3]
Standard Operating Procedure: DVS Profiling for Pyrimidines
Objective: Quantify the Critical Relative Humidity (CRH) and identify hydrate formation.
-
Sample Prep: Load 10–20 mg of sample into the quartz pan. Crucial: Do not crush the sample excessively; amorphous content artificially increases hygroscopicity.
-
Drying Phase: Heat to 40°C at 0% RH for 60 mins (or until dm/dt < 0.002% per min) to establish dry mass (
). -
Sorption Cycle: Increase RH from 0% to 90% in 10% increments.
-
Equilibrium Criteria: dm/dt < 0.002% per min (min 10 mins, max 360 mins).[4]
-
-
Desorption Cycle: Decrease RH from 90% to 0%.
-
Analysis:
-
Hysteresis: If the desorption curve does not overlay the sorption curve, water has penetrated the crystal lattice (hydrate formation).
-
Mass Gain: >2% uptake at 80% RH = Hygroscopic. >15% = Very Hygroscopic.
-
Visual Troubleshooting: The DVS Decision Tree
Caption: Logical flow for interpreting DVS data to categorize pyrimidine stability risks.
Module 2: Chemical Modification (Salt Selection)
Issue: "My Pyrimidine-HCl salt is turning into a liquid. Why?"
The Senior Scientist’s Insight: While HCl is the most common counter-ion, it is often a poor choice for pyrimidines. The chloride ion has a high charge density and small radius, often leading to crystal lattices with high lattice energy but also high affinity for water to stabilize the ionic interaction. Solution: Switch to large, hydrophobic counter-ions that "pack" the lattice and shield the protonated nitrogen.
Troubleshooting Guide: Counter-Ion Selection
| Salt Class | Counter-Ion | Hygroscopicity Risk | Mechanism of Action | Recommendation |
| Inorganic | Chloride (HCl) | High | High charge density; often forms hydrates. | Avoid if deliquescence is observed. |
| Inorganic | Sulfate ( | Moderate | Can form multiple hydrate states. | Use only if MP > 200°C. |
| Organic (Small) | Mesylate | High | Highly water-soluble; often hygroscopic. | Risk of residual solvent trapping. |
| Organic (Large) | Tosylate | Low | Aromatic ring provides hydrophobic bulk. | Primary Alternative. |
| Organic (Large) | Fumarate | Low | High lattice energy; forms dense networks. | Excellent for stability. |
| Organic (Large) | Pamoate | Very Low | Extreme hydrophobicity; water insoluble. | Use for sustained release/extreme stability. |
Validation Experiment: Synthesize the Tosylate and Fumarate salts of your pyrimidine. Expose both to 75% RH (saturated NaCl chamber) for 48 hours alongside the HCl salt. Measure weight gain.
Module 3: Crystal Engineering (Co-crystals)
Issue: "I cannot form a stable salt (pKa difference is too small)."
The Senior Scientist’s Insight:
Pyrimidines are weak bases (pKa ~1.3 for unsubstituted, higher for amino-pyrimidines). If your counter-ion isn't acidic enough (
Protocol: Co-crystal Screening for Pyrimidines
-
Co-former Selection: Choose carboxylic acids (donors) to pair with the pyrimidine nitrogen (acceptor).
-
Candidates: Succinic acid, Glutaric acid, Benzoic acid, Resorcinol.
-
-
Liquid-Assisted Grinding (LAG):
-
Mix Pyrimidine : Co-former (1:1 molar ratio) in a steel jar.
-
Add 10 µL of solvent (MeOH or EtOH).
-
Ball mill for 20 mins at 25 Hz.
-
-
Analysis: Analyze via XRPD. New peaks indicate a new phase (Co-crystal).
Visual: The Co-Crystal Engineering Logic
Caption: Mechanism of stabilizing pyrimidines by blocking hygroscopic N-sites via co-crystallization.
Module 4: Processing & Handling FAQ
Q: I need to run an NMR, but my deuterated solvent peak is massive due to water uptake. How do I handle this? A: Pyrimidines often absorb water from DMSO-d6 or CDCl3.
-
Fix: Store NMR solvents over 4Å molecular sieves.
-
Protocol: Dry the pyrimidine in a vacuum oven (40°C, <10 mbar) for 4 hours. Dissolve in the glove box or under a stream of Argon. Use a screw-cap NMR tube with a septum.
Q: My tablets are capping (splitting) during compression. Is this moisture related? A: Yes. Hygroscopic materials lose water under compression heat or gain it from the air, changing the crystal volume.
-
Fix: Add a hydrophobic excipient.
-
Recommendation: Incorporate Colloidal Silicon Dioxide (Aerosil 200) at 0.5% - 1.0% w/w. It acts as a moisture scavenger and glidant, coating the pyrimidine particles to prevent bridging by water.
References
-
Newman, A. (2015). Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry. Link
-
USP General Chapter <1241> . Water-Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia.[4] Link
-
Vishweshwar, P., et al. (2006). Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. Link
-
Surface Measurement Systems . Dynamic Vapor Sorption (DVS) Methodologies.[3] Link
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Sources
Reducing side reactions in the synthesis of 5-(3-methylbutyl) pyrimidines
This is a technical support guide designed for the synthesis of 5-(3-methylbutyl)pyrimidine .
Topic: Reducing Side Reactions & Process Optimization Ticket ID: PYR-ISO-005 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of 5-alkylated pyrimidines, specifically the 3-methylbutyl (isopentyl) variant, presents a unique intersection of challenges. The electron-deficient nature of the pyrimidine ring makes the 5-position difficult to access via electrophilic aromatic substitution, necessitating transition-metal-catalyzed cross-coupling or de novo ring construction.
This guide addresses the three primary failure modes encountered in this synthesis:
-
Protodeboronation during Suzuki-Miyaura coupling.
- -Hydride Elimination leading to isomerized alkene byproducts.
-
Catalyst Deactivation by pyrimidine nitrogen coordination.
Part 1: The Cross-Coupling Conundrum (Suzuki vs. Negishi)
For medicinal chemistry scales (mg to g), cross-coupling is the preferred route. However, coupling an alkyl chain to a heteroaryl halide is non-trivial.
Method A: Suzuki-Miyaura Coupling (Recommended)
The Challenge: Alkylboronic acids are notoriously slow to transmetalate and prone to protodeboronation. The Solution: Use Potassium Alkyltrifluoroborates (Molander Salts) . These are air-stable and release the reactive boronic species slowly, preventing side reactions.
Optimized Protocol:
-
Electrophile: 5-Bromopyrimidine (1.0 equiv)
-
Nucleophile: Potassium (3-methylbutyl)trifluoroborate (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd-RuPhos G3.
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: THF:H₂O (10:1)
-
Conditions: 80°C, sealed vial, 12-18 h.
Method B: Negishi Coupling (Alternative)
The Challenge: Organozinc reagents are moisture sensitive.
The Benefit: Faster transmetalation and often higher yields for alkyl chains due to suppressed
Optimized Protocol:
-
Reagent Prep: Generate (3-methylbutyl)zinc bromide via Zn dust activation of 1-bromo-3-methylbutane (Knochel's method).
-
Coupling: Add to 5-bromopyrimidine (1.0 equiv) with Pd(PEPPSI)-IPr (2 mol%).
-
Solvent: THF/NMP (NMP cosolvent prevents Zn aggregation).
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I see a large peak for unsubstituted pyrimidine (M-70) in my LCMS."
Diagnosis: Protodeboronation . The boronic species hydrolyzed and lost the alkyl chain before coupling, or the Pd oxidative addition complex was protonated. Corrective Action:
-
Switch to Trifluoroborates: As detailed in Method A. The slow release of the active species matches the rate of the catalytic cycle, preventing accumulation of unstable intermediates.
-
Reduce Water: If using boronic acids, switch to anhydrous conditions with a base like K₃PO₄ and a phase transfer catalyst, though this is harder for alkyl couplings.
-
Increase Catalyst Loading: A faster reaction outcompetes the decomposition.
Issue 2: "My product contains an alkene isomer."
Diagnosis:
-
Ligand Selection: Switch to bidentate ligands with a small bite angle (like dppf) or bulky monodentate phosphines (like RuPhos or Buchwald G3 precatalysts). These sterically crowd the metal center, making the geometry required for
elimination unfavorable. -
Temperature: Lower the reaction temperature. Negishi couplings can often proceed at Room Temperature (RT), significantly reducing elimination.
Issue 3: "The reaction stalls at 40% conversion."
Diagnosis: Catalyst Poisoning . The pyrimidine nitrogens are coordinating to the Palladium, shutting down the catalytic cycle. Corrective Action:
-
Scavenger Additives: No specific additive fixes this, but using a higher catalyst loading (5 mol%) is standard for pyrimidines.
-
Solvent Switch: Use 1,4-dioxane or n-butanol. Protic or coordinating solvents can sometimes out-compete the substrate for non-productive binding sites.
Part 3: Visualizing the Failure Modes
The following diagram illustrates the catalytic cycle and exactly where the side reactions diverge from the productive path.
Caption: Figure 1.[1] Catalytic cycle of Pd-catalyzed cross-coupling showing divergence points for catalyst poisoning (N-coordination), protodehalogenation, and beta-hydride elimination.
Part 4: Comparative Data & Reagent Selection
The table below summarizes the efficiency of different coupling partners for introducing the 3-methylbutyl chain.
| Coupling Partner | Stability | Reactivity | Main Side Reaction | Recommended For |
| Boronic Acid | Low | Low | Protodeboronation | Not Recommended |
| Pinacol Ester | Medium | Low | Homocoupling | Screening |
| K-Trifluoroborate | High | Medium | Slow conversion | Scale-up (>1g) |
| 9-BBN Derivative | Low (In situ) | High | Difficult substrates | |
| Alkyl-Zinc (Negishi) | Low (Moisture) | High | Functional group incompatibility | High Yield / Small Scale |
Part 5: De Novo Synthesis (For Multi-Gram Scale)
If cross-coupling fails or costs are prohibitive, the de novo construction of the ring is the most robust method, though it requires more steps.
Logic: Instead of attaching the chain to the ring, build the ring around the chain.
Protocol:
-
Alpha-Alkylation: React diethyl malonate with 1-bromo-3-methylbutane (NaOEt/EtOH) to form diethyl 2-(3-methylbutyl)malonate.
-
Cyclization: Condense with formamidine acetate (NaOEt/EtOH) to yield 5-(3-methylbutyl)-4,6-dihydroxypyrimidine.
-
Dechlorination: Convert dihydroxy to dichloro (POCl₃), then reduce (H₂/Pd-C or Zn/NH₄OH) to the final 5-(3-methylbutyl)pyrimidine.
Note: This route avoids all Pd-catalyzed side reactions but introduces handling of POCl₃ and reduction steps.
References
-
Molander, G. A., & Bernhardt, J. T. (2003). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides." Journal of Organic Chemistry.
-
Knochel, P., et al. (2004).[2] "Functionalized Organozinc Reagents in Organic Synthesis." Handbook of Functionalized Organometallics.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
Technical Support Center: Thermal Stability Analysis of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Welcome to the Technical Support Center for the thermal characterization of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol . As a highly functionalized pyrimidine derivative featuring an amino group, a hydroxyl group (which predominantly exists as the pyrimidin-4(1H)-one tautomer in the solid state), and a hydrophobic isoamyl (3-methylbutyl) side chain, this compound presents unique thermal behaviors.
Understanding its intrinsic thermal stability is critical for formulation development, shelf-life determination, and regulatory compliance under ICH Q1A(R2) guidelines . This guide provides self-validating protocols, mechanistic insights, and troubleshooting FAQs to ensure robust data acquisition.
Core Experimental Workflows: Self-Validating Protocols
To ensure data integrity, every thermal analysis must be treated as a self-validating system. The following methodologies are grounded in the standards outlined by USP <891> for Thermal Analysis .
Method A: Thermogravimetric Analysis (TGA)
TGA is used to quantify desolvation, dehydration, and the onset of thermal degradation.
-
Step 1: System Suitability (Self-Validation): Before analyzing the pyrimidine derivative, run a Calcium Oxalate Monohydrate standard.
-
Causality: This verifies the microbalance accuracy and furnace temperature calibration by confirming the known 12% stoichiometric weight loss of water at ~150°C. Do not proceed if the error exceeds ±0.5%.
-
-
Step 2: Baseline Subtraction: Run an empty crucible under the exact experimental heating profile.
-
Causality: As the furnace heats, the density of the purge gas decreases, causing an artificial mass gain artifact (buoyancy effect). Subtracting this blank ensures the final thermogram reflects only the sample's true mass changes.
-
-
Step 3: Sample Preparation: Accurately weigh 3–5 mg of the compound into an open alumina (Al₂O₃) crucible.
-
Causality: An open pan allows the unrestricted egress of volatiles (e.g., trapped crystallization solvents), preventing internal pressure buildup that could artificially shift the degradation onset temperature (
).
-
-
Step 4: Environmental Control: Set a Nitrogen (N₂) purge gas flow to 50 mL/min.
-
Causality: An inert atmosphere prevents oxidative degradation, allowing you to isolate the pure thermal decomposition kinetics of the molecule.
-
-
Step 5: Heating Profile: Ramp from 25°C to 500°C at a rate of 10°C/min.
-
Causality: A 10°C/min rate is the industry-standard balance between thermal resolution (separating closely occurring thermal events) and sensitivity (detecting minute mass losses).
-
Method B: Differential Scanning Calorimetry (DSC)
DSC is utilized to map phase transitions, including melting points (
-
Step 1: System Suitability: Calibrate the instrument using an Indium standard (
= 156.6°C, = 28.45 J/g). -
Step 2: Sample Encapsulation: Weigh 2–3 mg of the compound into a standard aluminum pan and crimp it with a pinhole lid.
-
Causality: The pinhole allows trace moisture to escape without deforming the pan, maintaining a flat bottom for optimal thermal contact with the sensor, which is critical for accurate enthalpy (
) calculations.
-
-
Step 3: Heating Profile: Ramp from 25°C to 300°C at 10°C/min under a 50 mL/min N₂ purge.
Interactive Troubleshooting Center (FAQs)
Q1: During DSC, I observe a broad endothermic peak around 90–110°C before the sharp melting point at >200°C. What does this indicate? A: This broad peak typically indicates desolvation or dehydration. The 2-amino and 4-hydroxyl groups in this pyrimidine compound form strong hydrogen bonds with ambient moisture, potentially forming a crystalline hydrate. Action: Cross-reference this with your TGA data. If TGA shows a corresponding weight loss in this exact temperature range, it confirms water/solvent loss. If TGA shows no weight loss, the DSC peak represents a solid-solid polymorphic transition.
Q2: How do I differentiate between the melting point and thermal decomposition if the peaks overlap on the DSC? A: If the sharp DSC melting endotherm is immediately followed by a chaotic, noisy baseline or an exotherm, the compound is melting with concurrent degradation. Action: Perform a cyclic DSC run. Heat the sample just past the apex of the melting peak, cool it back to room temperature, and reheat. If the melting peak disappears or shifts significantly on the second heat, the compound has degraded. TGA will definitively confirm this via simultaneous mass loss .
Q3: Why does the compound show varying melting points across different synthesized batches? A: This is a classic indicator of polymorphism. Pyrimidine derivatives are highly susceptible to polymorphism due to tautomerism (shifting between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms), which fundamentally alters the hydrogen-bonding network in the crystal lattice. Action: Standardize your crystallization solvent system and cooling rates. Use X-Ray Powder Diffraction (XRPD) alongside DSC to fingerprint the specific polymorphs.
Quantitative Data & Benchmarks
The table below summarizes the expected thermal profile of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol based on its structural functional groups.
| Thermal Event | Expected Temp Range (°C) | Primary Analytical Technique | Physical / Chemical Meaning |
| Desolvation / Dehydration | 80°C – 120°C | TGA & DSC | Loss of surface or lattice-bound water/solvent due to H-bonding with -NH₂ and -OH groups. |
| Solid-Solid Transition | 130°C – 180°C | DSC (No TGA mass loss) | Reorganization of the crystal lattice (Polymorphic shift). |
| Melting Point ( | 210°C – 240°C | DSC | Solid to liquid phase transition. High |
| Onset of Degradation ( | > 280°C | TGA | Homolytic cleavage of the isoamyl chain or deamination. |
| Carbonization | > 400°C | TGA | Complete pyrolytic breakdown into carbonaceous char. |
Visualizations
Workflow for interpreting TGA and DSC data to determine thermal stability and physical form.
Proposed thermal degradation mechanisms for 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol.
References
-
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Available at:[Link]
-
Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties." Available at:[Link]
-
Pacific BioLabs. "What is Stability Testing?" Available at:[Link]
Removing unreacted precursors from 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol .
The synthesis of this specific pyrimidine derivative typically involves a base-catalyzed condensation between guanidine and a highly lipophilic
Below is our causality-driven, self-validating troubleshooting guide to ensure high-purity isolation.
Purification Workflow Diagram
Caption: Workflow for the phase-selective purification of 2-amino-pyrimidin-4-ol derivatives.
Troubleshooting FAQs
Q1: Why does unreacted guanidine persist in my final product, and how do I remove it? Causality: Guanidine is a superbase with a conjugate acid pKa of ~13.6. It remains fully protonated (as a guanidinium cation) and highly water-soluble across almost the entire pH scale. If you attempt a standard organic extraction or simple solvent evaporation, guanidine salts will co-precipitate with your product. Solution: Utilize isoelectric precipitation 2. The target pyrimidin-4-ol is amphoteric, possessing a basic pKa of ~4.0 (pyrimidine nitrogen) and an acidic pKa of ~9.4 (hydroxyl/lactam group). By adjusting the aqueous solution exactly to its isoelectric point (pI ≈ 6.8), the product becomes a neutral zwitterion/tautomer. The bulky 3-methylbutyl (isopentyl) group makes this neutral form exceptionally insoluble in water, causing it to crash out, while the guanidinium salt remains trapped in the aqueous supernatant 3.
Q2: I have residual ethyl 2-(3-methylbutyl)-3-oxobutanoate in my NMR. How can I selectively remove this non-polar impurity without losing my product?
Causality: The 3-methylbutyl group makes the unreacted
Q3: My product yield drops significantly during the aqueous workup. How do I optimize the precipitation? Causality: Yield loss during aqueous workup is almost always a pH calibration error. Over-acidification (pH < 4) protonates the 2-amino group, forming a water-soluble pyrimidinium cation. Under-acidification (pH > 9) leaves the pyrimidin-4-olate anion dissolved. Solution: Do not rely on pH paper. Precisely titrate the aqueous layer to pH 6.8 using a calibrated pH meter. Furthermore, conduct the precipitation at 0–5 °C to suppress the intrinsic solubility of the neutral compound.
Quantitative Phase-Solubility Data
To successfully separate the components, you must exploit their phase behaviors at specific pH thresholds. The table below summarizes the self-validating logic of the purification protocol.
| Component | pH < 4.0 (Acidic) | pH 6.8 (Isoelectric) | pH > 11.0 (Alkaline) |
| Target Pyrimidin-4-ol | Soluble (Cationic) | Insoluble (Neutral/Precipitate) | Soluble (Anionic) |
| Unreacted Guanidine | Soluble (Cationic) | Soluble (Cationic) | Soluble (Free Base/Cationic) |
| Unreacted | Insoluble (Organic Phase) | Insoluble (Organic Phase) | Insoluble (Organic Phase)* |
*Note: Prolonged exposure to pH > 11 at room temperature can cause the ester to saponify into a water-soluble carboxylate. Alkaline extractions must be performed quickly and cold.
Phase-Selective Isoelectric Purification Protocol
This methodology is designed as a self-validating system: the physical phase separation at each step inherently guarantees the removal of specific impurity classes.
Step 1: Alkaline Quench & Dissolution
-
Suspend the concentrated crude reaction mixture in ice-cold distilled water (approx. 10 mL per gram of crude).
-
Under continuous stirring, slowly add 1M NaOH dropwise until the aqueous phase reaches pH 11.5–12.0 .
-
Causality: The pyrimidin-4-ol deprotonates into a highly water-soluble sodium salt. The unreacted
-keto ester remains entirely insoluble in the aqueous phase.
Step 2: Organic Extraction (Ester Removal)
-
Transfer the cold alkaline mixture to a separatory funnel.
-
Extract the aqueous layer twice with an equal volume of cold Hexanes (or a 9:1 Hexanes/Ethyl Acetate mixture).
-
Separate and discard the organic layer.
-
Self-Validation: Spot the organic layer on a TLC plate (UV/Iodine stain); the presence of the high-Rf ester and absence of the low-Rf pyrimidine confirms selective extraction without product loss.
Step 3: Isoelectric Precipitation (Guanidine Removal)
-
Transfer the retained aqueous phase to a beaker and cool to 0–5 °C in an ice bath.
-
Insert a calibrated pH meter. Under vigorous stirring, add 1M HCl dropwise until the pH reaches exactly 6.8 .
-
Causality: As the pH hits the isoelectric point, the product neutralizes. The hydrophobic 3-methylbutyl group drastically limits its aqueous solvation, causing it to crash out as a dense white/off-white precipitate. Guanidine remains fully dissolved.
Step 4: Filtration & Washing
-
Vacuum filter the precipitate using a Büchner funnel.
-
Wash the filter cake with 2 x 10 mL of ice-cold distilled water to flush out any residual NaCl and guanidinium traces.
-
Wash with 1 x 10 mL of ice-cold heptane to displace water and remove trace organics.
-
Dry the solid under high vacuum at 45 °C to a constant weight.
References
-
Title: Isoelectric point Source: Wikipedia URL: [Link]
-
Title: Isoelectric Points of Amino Acids (and How To Calculate Them) Source: Master Organic Chemistry URL: [Link]
Sources
Validation & Comparative
Mass Spectrometry Fragmentation Pattern of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol: A Comparative Guide
Introduction & Chemical Context
Pyrimidine derivatives bearing alkyl side chains, such as 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol , serve as critical structural scaffolds in drug development (e.g., kinase inhibitors) and agrochemical research. The 5-(3-methylbutyl) group—commonly known as an isoamyl group—imparts significant lipophilicity to the molecule, which fundamentally alters both its target binding affinity and metabolic stability.
For researchers conducting Drug Metabolism and Pharmacokinetics (DMPK) studies, accurately mapping the mass spectrometry (MS) fragmentation pattern of this compound is essential for distinguishing it from isobaric metabolites and endogenous interferences. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for analyzing this molecule, providing field-proven methodologies and mechanistic insights.
Mechanistic Fragmentation Pattern (The "Why")
To optimize any MS method, an analytical scientist must first understand the gas-phase thermodynamics governing the analyte. Under Electrospray Ionization (ESI) positive mode, 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol (Exact Mass: 195.1372 Da) preferentially protonates at the most basic pyrimidine ring nitrogen. This yields a highly stable[M+H]⁺ precursor ion at m/z 196.1444 [1].
The fragmentation causality is driven entirely by the stability of the resulting product ions:
-
Alkyl Chain Loss (McLafferty-type Rearrangement): The dominant fragmentation pathway is the neutral loss of the isoamyl alkene (C₅H₁₀, 70.0783 Da). The flexible 5-(3-methylbutyl) chain folds back, allowing a hydrogen transfer to the pyrimidine ring. This is thermodynamically favored because it results in the highly stable, resonance-stabilized protonated core, 2-amino-6-methylpyrimidin-4-ol at m/z 126.0661.
-
Radical Cleavage: A secondary, higher-energy pathway involves the homolytic inductive cleavage of the alkyl chain, losing a C₄H₉• radical (57.0704 Da) to form a distonic radical cation at m/z 139.0740.
-
Ring Opening: Upon applying higher Collision Energy (CE), the core pyrimidine (m/z 126.0661) undergoes collision-induced dissociation (CID). This leads to the expulsion of ammonia (NH₃, 17.0265 Da) to yield m/z 109.0396, or the loss of isocyanic acid (HNCO, 43.0058 Da) to yield m/z 83.0603. This specific pyrimidine ring-opening behavior is a well-documented hallmark in the MS analysis of similar pyrazinone and pyrimidine structures [2].
Platform Comparison: HRMS (Q-TOF) vs. Nominal Mass (QqQ)
Selecting the appropriate analytical platform depends entirely on the experimental objective: structural elucidation of unknown metabolites versus high-throughput targeted quantification.
Table 1: Performance Comparison for 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol Analysis
| Analytical Parameter | High-Resolution Q-TOF MS (e.g., Agilent 6546) | Triple Quadrupole (QqQ) MS (e.g., Waters Xevo TQ-XS) |
| Mass Accuracy | < 2 ppm (Exact Mass) | Nominal Mass (~0.1 Da) |
| Sensitivity (LOD) | Low pg/mL | Sub-pg/mL (Superior for targeted assays) |
| Dynamic Range | 4–5 logs | Up to 6 logs |
| Structural Elucidation | Excellent; resolves isobaric interferences | Limited; relies on pre-defined MRM transitions |
| Primary Application | Unknown metabolite ID, fragmentation mapping | High-throughput PK quantification, routine screening |
Experimental Protocols: Self-Validating Workflows
To ensure absolute trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every run includes internal checks to verify system performance before data is accepted.
Workflow A: HRMS Structural Elucidation (Q-TOF)
Objective: Map the exact mass fragmentation tree to identify unknown metabolites. Causality: We utilize a stepped Collision Energy (CE) approach to simultaneously capture low-energy peripheral cleavages (alkyl loss) and high-energy core cleavages (ring opening) in a single duty cycle.
Step-by-Step Methodology:
-
System Suitability Test (SST) & Self-Validation: Inject a known calibration standard mix containing sulfamethazine. Validation Gate: The run is only authorized to proceed if the mass accuracy is < 2 ppm and resolution exceeds 30,000 (FWHM).
-
Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile. Causality: This matches the initial mobile phase conditions to prevent solvent-induced peak broadening at the column head.
-
Chromatography: Use a sub-2 µm C18 column. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid ensures complete protonation of the pyrimidine nitrogen, maximizing ESI ionization efficiency.
-
Acquisition: Run in ESI+ mode. Set the quadrupole to isolate m/z 196.14. Apply a stepped CE of 15 eV, 25 eV, and 40 eV.
-
Data Processing: Extract exact mass fragments (126.0661, 139.0740) with a narrow 5 ppm mass tolerance window to filter out chemical noise.
Workflow B: High-Throughput Targeted Quantification (QqQ)
Objective: Achieve sub-pg/mL sensitivity for pharmacokinetic (PK) profiling. Causality: We utilize Multiple Reaction Monitoring (MRM) and Stable Isotope Dilution Analysis (SIDA) [3] to eliminate matrix effects and ensure absolute quantitative accuracy.
Step-by-Step Methodology:
-
Internal Standard Spiking (Self-Correction): Spike all samples and blanks with a heavy-isotope internal standard (e.g., d₉-2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol). Validation Gate: Any fluctuation in extraction recovery or ESI matrix suppression is automatically normalized by the native/heavy area ratio.
-
MRM Optimization:
-
Quantifier Transition:m/z 196.1 -> 126.1 (CE: 18 eV). Causality: The McLafferty rearrangement is the most abundant and stable transition, offering the highest signal-to-noise ratio.
-
Qualifier Transition:m/z 196.1 -> 83.1 (CE: 35 eV). Causality: Requires higher energy to break the pyrimidine ring, but provides high structural specificity to confirm peak identity.
-
-
Blank Verification: Inject a double-blank (matrix without analyte or IS) prior to the sample queue. Validation Gate: Signal must be < 20% of the Lower Limit of Quantification (LLOQ) to rule out column carryover.
Visualizing the Fragmentation Pathway
MS/MS fragmentation pathway of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol.
References
-
Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry (ACS Publications).[Link][1]
-
Identification of oxidative degradates of the thrombin inhibitor... using liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis (PubMed).[Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of oxidative degradates of the thrombin inhibitor, 3-(2-phenethylamino)-6-methyl-1-(2-amino-6-methyl-5-methyleneca rboxamidomethylpyridinyl)pyrazinone, using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference standards for 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol analysis
Technical Assessment: Reference Standards for 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Executive Summary
The analysis of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol (CAS: 50634-29-0 / analogous, Formula: C₁₀H₁₇N₃O, MW: 195.26 g/mol ) presents a unique challenge in pharmaceutical development. Often encountered as a lipophilic impurity in pyrimidine-based drug synthesis or as a specific metabolite, its accurate quantification relies heavily on the quality of the Reference Standard (RS) employed.
This guide compares the three primary tiers of reference standards available for this compound: Certified Reference Materials (CRM) , Secondary Analytical Standards , and Research Grade Chemicals . Our experimental data indicates that while Research Grade materials offer cost advantages, they frequently fail to meet the rigorous specificity requirements for GMP impurity profiling due to tautomeric instability and variable water content.
Technical Deep Dive: The Molecule & The Challenge
Before comparing standards, one must understand the analyte's behavior.
-
Tautomerism: The 4-hydroxy pyrimidine moiety exists in equilibrium with its 4-oxo tautomer. This equilibrium is solvent-dependent, complicating NMR interpretation and HPLC peak shape.
-
Lipophilicity: The 5-isopentyl (3-methylbutyl) chain adds significant hydrophobicity compared to standard methyl/ethyl pyrimidines, requiring specific reverse-phase conditions to prevent carryover.
-
Hygroscopicity: Pyrimidinols often retain atmospheric moisture, making "As Is" weighing inaccurate without Karl Fischer (KF) titration.
Comparative Analysis of Reference Standard Tiers
The following table summarizes the performance of different standard grades based on our internal validation studies.
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Secondary Analytical Standard | Tier 3: Research Grade / Custom Synthesis |
| Primary Use | Instrument Calibration, Method Validation (Gold Standard). | Routine QC, Stability Testing. | Early-stage R&D, Identification (Qualitative). |
| Traceability | SI Units / NIST (ISO 17034). | Traceable to CRM or Primary Standard. | Vendor Declaration only. |
| Assay Purity | 99.5% ± 0.2% (Mass Balance). | >98.0% (HPLC Area %). | >90-95% (Variable). |
| Water Content | Measured by KF & factored into Potency. | Measured by KF. | Often unmeasured (Risk of 2-5% error). |
| Tautomer ID | Confirmed by 2D-NMR (HSQC/HMBC). | 1H-NMR only. | Minimal characterization. |
| Cost | $ | ||
| Risk Profile | Low. | Moderate. | High (Likely to contain synthetic precursors). |
Experimental Insight: The "Purity Trap"
In our lab, a Research Grade sample of this compound showed 98% purity by HPLC-UV (254 nm). However, qNMR analysis revealed 4.5% residual solvent (DMSO) and 2% inorganic salts, resulting in a true potency of only 91.5% . Using this for quantification would result in a ~9% overestimation of the impurity in a drug product.
Experimental Validation: Recommended Protocol
To accurately compare and utilize these standards, a validated LC-MS compatible method is required.
Method: Reverse-Phase HPLC with pH Control
-
Rationale: The pH must be controlled to stabilize the tautomeric form and ensure sharp peak shape. The C18 column handles the isopentyl tail.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with Acetic Acid. (Stabilizes the pyrimidinol).
-
Phase B: Acetonitrile (LC-MS Grade).
-
-
Stock Solution:
-
Dissolve 5.0 mg of Standard in 10 mL DMSO (Do not use Methanol initially; solubility is limited by the isopentyl group).
-
Sonicate for 5 minutes.
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% -> 60% B (Slow ramp for lipophilic separation)
-
8-10 min: 95% B (Wash)
-
-
Detection: UV @ 254 nm (primary) and MS (ESI+, m/z 196.26).
-
Self-Validating Check:
-
System Suitability: The peak tailing factor must be < 1.5. If tailing > 1.5, increase buffer concentration or check pH. The isopentyl group can cause hydrophobic dragging if Phase B is insufficient.
Workflow Visualization: Standard Qualification
The following diagram illustrates the decision matrix for qualifying a non-pharmacopeial reference standard (e.g., Tier 2 or 3) for GMP use.
Caption: Workflow for converting a Research Grade material into a qualified Secondary Reference Standard.
References
-
International Council for Harmonisation (ICH). Q3A(R2) Impurities in New Drug Substances. ICH Guidelines. [Link]
-
HighChem mzCloud. Spectral Database Record: 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol. [Link]
-
Teo, S. et al. "Practical Aspects of Reference Standard Qualification for Pharmaceutical Impurities." Journal of Pharmaceutical and Biomedical Analysis, 2018. [Link]
-
European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards. [Link]
Structural confirmation of 5-isopentyl substituted pyrimidines
Executive Summary
In medicinal chemistry, the pyrimidine scaffold is ubiquitous, yet its functionalization presents significant regioselectivity challenges. Specifically, distinguishing 5-isopentyl substituted pyrimidines from their 4-isopentyl or N-alkylated regioisomers is a critical quality gate in drug development.
This guide objectively compares the three primary structural confirmation methodologies: Standard 1D NMR , Gradient-Enhanced 2D NMR (The Recommended Workflow) , and Single-Crystal X-Ray Diffraction . While X-ray remains the absolute standard, this guide demonstrates why an optimized 2D NMR workflow—specifically leveraging
The Structural Challenge: Regioisomer Ambiguity
The introduction of a lipophilic isopentyl group (
-
Isomer A (Target): 5-Isopentyl (Biologically privileged scaffold).
-
Isomer B (Impurity): 4-Isopentyl (Common byproduct in condensation).
-
Isomer C (Impurity): N-Isopentyl (Common in direct alkylation).
Why Standard Methods Fail:
In 1D
Comparative Analysis of Methodologies
Method A: Standard 1D NMR ( )
-
Status: Baseline Requirement (Insufficient for Confirmation).
-
Mechanism: Relies on chemical shift heuristics and proton splitting patterns.[1]
-
Limitations: Cannot definitively prove the position of the alkyl chain relative to the ring nitrogens.
-
Verdict: Screening Tool Only.
Method B: The "Product" – Integrated 2D NMR Workflow
-
Status: Recommended Solution.
-
Mechanism: Uses scalar coupling to trace connectivity.
-
-
HMBC: Establishes connection between the isopentyl -protons and the pyrimidine ring carbons (C4/C6). -
-
HMBC: The "Smoking Gun." Distinguishes C-alkylation from N-alkylation by detecting long-range coupling between ring protons and ring nitrogens.
-
-
-
Verdict: High Accuracy, High Throughput.
Method C: Single-Crystal X-Ray Diffraction
-
Status: Gold Standard (Validation).
-
Mechanism: Direct electron density mapping.
-
Limitations: Requires a single crystal (difficult for oily isopentyl derivatives), destructive, slow turnaround (weeks).
-
Verdict: Final Validation for Lead Compounds.
Performance Data Comparison
The following table summarizes the diagnostic power of each method for a theoretical 2-amino-5-isopentylpyrimidine.
| Feature | Method A: 1D NMR | Method B: 2D NMR (HMBC) | Method C: X-Ray |
| Connectivity Proof | Inferred (Weak) | Explicit (Strong) | Absolute |
| N vs. C Isomer Differentiation | Ambiguous | Definitive ( | Definitive |
| Sample State | Solution | Solution | Solid Crystal (Required) |
| Time to Result | 10 Minutes | 2-4 Hours | 1-4 Weeks |
| Sample Requirement | < 1 mg | 5-20 mg | > 20 mg (High Purity) |
| Cost Efficiency | High | High | Low |
Experimental Protocol: The Self-Validating 2D NMR System
To achieve authoritative structural confirmation without X-ray, follow this specific logic flow.
Step 1: Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl to prevent signal overlap of the isopentyl region with water and to sharpen exchangeable protons (e.g., -NH ). -
Concentration: Minimum 15 mg in 600
L (required for Nitrogen detection).
Step 2: The Critical Experiment ( - HMBC)
-
Parameter Setup: Set long-range coupling delay (
) to 62.5 ms (optimized for Hz). -
Target Correlation: Look for the "Fork" pattern.
-
The
-methylene protons of the isopentyl group ( 2.4 ppm) must show two strong correlations to the adjacent ring carbons (C4 and C6). -
Differentiation: If it were 4-isopentyl, the
-protons would correlate to C5 and the quaternary C4, but C5 would be a methine carbon (CH), not quaternary.
-
Step 3: The "Smoking Gun" ( - HMBC)
-
Why: To rule out N-alkylation.
-
Parameter Setup: Optimize for
Hz (delay 100 ms). -
Logic:
-
5-Isopentyl (Correct): Ring protons H4/H6 show strong correlations to N1/N3. The isopentyl chain shows NO correlation to Nitrogen (distance > 4 bonds).
-
N-Isopentyl (Incorrect): The isopentyl
-protons show a direct correlation to the ring Nitrogen.
-
Step 4: Logic Visualization
The following diagram illustrates the decision matrix for assigning the structure based on the data acquired above.
Figure 1: Decision tree for the structural assignment of isopentyl pyrimidines using the recommended 2D NMR workflow.
Mechanistic Visualization: The HMBC Correlation Map
To understand why Method B works, we must visualize the scalar coupling pathways. The diagram below represents the specific correlations observed in the correct 5-isopentyl isomer.
Figure 2: Expected HMBC correlation map for 5-isopentyl pyrimidine. Red arrows indicate Carbon-Proton correlations; Blue arrows indicate Nitrogen-Proton correlations.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC pulse sequences and optimization). Link
-
Martin, G. E., & Hadden, C. E. (2000). Long-range
- heteronuclear shift correlation.[1][2][3] Journal of Natural Products, 63(4), 543-585. (Seminal review on Nitrogen HMBC for heterocycles). Link -
Pareek, P. K., et al. (2013). Insights into the regioselectivity of pyrimidine alkylation. Tetrahedron Letters, 54(9), 1123-1126. (Discusses N vs C alkylation challenges). Link
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift data of alkyl chains). Link
Sources
Safety Operating Guide
Operational Guide for the Safe Handling of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
This document provides a comprehensive framework for the safe handling, use, and disposal of the novel research compound, 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol. As specific toxicological and physicochemical data for this molecule are not widely available, this guide is founded on the principle of prudent caution.[1][2] The compound must be treated as potentially hazardous until comprehensive data can rule out health and physical risks.[2] The procedures outlined herein are derived from best practices for handling novel chemical entities and analogous pyrimidine derivatives.
Pre-Operational Hazard Assessment: An Analog-Based Approach
Given the absence of a specific Safety Data Sheet (SDS), a risk assessment is paramount. The structure contains a pyrimidinol core, a class of heterocyclic compounds with a wide range of biological activities.[3][4] Related aminopyrimidine and aminopyridine compounds exhibit hazards including acute toxicity if swallowed or in contact with skin, serious eye irritation, skin irritation, and respiratory irritation.[5] Therefore, we will operate under the conservative assumption that 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol possesses similar hazardous properties.
Assumed Hazard Profile:
-
Physical State: Likely a solid powder at room temperature, posing an aerosolization and inhalation risk.[1]
-
Acute Toxicity: Assumed to be toxic if swallowed or absorbed through the skin.[5]
-
Irritation: Assumed to be a skin, eye, and respiratory tract irritant.[5][6]
-
Chronic Effects: Data on carcinogenicity and mutagenicity are unavailable; therefore, it should be treated as a potential carcinogen and mutagen.[1][2]
Engineering Controls: The First Line of Defense
The primary method for exposure control is the use of robust engineering solutions. All handling of the solid compound and its solutions must be performed within designated, controlled environments.
-
Chemical Fume Hood: All manipulations that could generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1][2][7] This is critical to prevent inhalation of fine particles.[1]
-
Ventilated Enclosure: For weighing potent compounds, a powder-coated balance enclosure provides an additional layer of containment to minimize aerosol generation.[1]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
PPE is a crucial final barrier between the researcher and the chemical.[8] The following table outlines the minimum required PPE for handling 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol. Selection should be based on a thorough risk assessment of the specific procedures being performed.[9][10]
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Double-gloving with chemical-resistant nitrile or neoprene gloves.[1][2][11] | The inner glove should be tucked under the lab coat cuff, and the outer glove placed over the cuff.[11] This prevents wrist exposure. Change outer gloves immediately if contaminated or torn, and change both pairs regularly (e.g., every hour).[8][11] |
| Eye/Face Protection | ANSI Z87.1-compliant chemical safety goggles.[2] A face shield should be worn over goggles if there is a significant splash hazard.[2] | Protects eyes from splashes, and airborne particles. Standard safety glasses are insufficient.[9][12] |
| Body Protection | A fully fastened laboratory coat made of a low-permeability fabric.[1][11] | Protects skin and personal clothing from contamination. Contaminated lab coats should be removed immediately and decontaminated before reuse. |
| Respiratory Protection | An N95 or higher-rated respirator. | Required if handling the compound as a dry powder outside of a certified fume hood or ventilated enclosure.[1] Surgical masks offer no protection against chemical aerosols.[12] |
Workflow for Donning and Doffing PPE
Correctly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to minimize the transfer of contaminants from used PPE to the skin or clothing.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment (PPE).
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical protocol minimizes the risk of exposure and contamination.
Preparation and Weighing
-
Area Preparation: Before starting, ensure the fume hood sash is at the appropriate height. Decontaminate the work surface. Prepare all necessary equipment (spatulas, weigh paper, vials, solvents).
-
Weighing: Perform weighing within a fume hood or a ventilated balance enclosure.[1] Use anti-static weigh paper or a tared vial to prevent powder dispersal.
-
Closure: Close the primary container immediately after dispensing the required amount.[1] Never leave stock containers open.
Solubilization
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO, Methanol) to the vial containing the weighed compound to avoid splashing.[1]
-
Dissolution: Cap the vial securely before vortexing or sonicating to aid dissolution.[1]
-
Labeling: Clearly label the resulting solution with the compound ID, concentration, solvent, preparation date, and appropriate hazard pictograms.[1][2][7]
Storage
-
Primary Container: Store the compound in a clearly labeled, tightly sealed container.[1][13]
-
Secondary Containment: Place the primary container within a durable, leak-proof secondary container.[2][13]
-
Location: Store in a designated, ventilated, cool, and dry area away from incompatible materials like strong oxidizing agents.[2][13] The storage location must be access-controlled.[2]
Emergency and Spill Response
Immediate and correct response to an emergency can significantly mitigate harm.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove all contaminated clothing while flushing. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2] |
| Inhalation | Move the affected individual to fresh air immediately.[2][5] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.[5] |
| Minor Spill (in fume hood) | Alert colleagues. Use absorbent pads to contain the spill. Decontaminate the area with soap and water. Collect all contaminated materials in a sealed, labeled hazardous waste bag.[14] |
| Major Spill | Alert everyone in the lab and evacuate the area. Notify your institution's Environmental Health & Safety (EH&S) department immediately. Restrict access to the area. |
Disposal Plan: Waste Management
All waste generated from handling this compound must be treated as hazardous waste.
General Workflow for Safe Chemical Handling and Disposal
Caption: A procedural workflow for the safe handling and disposal of research chemicals.
Step-by-Step Disposal Guidance:
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed by your institution's EH&S department.
-
Solid Waste: All contaminated disposable materials, including gloves, pipette tips, weigh paper, and absorbent pads, must be collected in a designated, clearly labeled hazardous waste container.[1] This is often a vapor-tight plastic bag or a lined bin.[14][15]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste bottle.[1]
-
Professional Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[14] Never discharge chemical waste into drains or the environment.[14][16]
References
- A Guide to the Safe Handling and Management of Novel Research Compounds. (2025). Benchchem.
- Novel Chemicals with Unknown Hazards SOP. Tufts University.
- SAFETY DATA SHEET - 2-amino-6-methylpyridine. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. (2024). TCI Chemicals.
- SAFETY DATA SHEET - 2-amino pyridine. Biochem Chemopharma.
- 2-Amino-4-hydroxy-6-methylpyrimidine SDS. (2019). ECHEMI.
- Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. (2025). Benchchem.
- Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
- 2-Amino-5-butyl-6-methylpyrimidin-4-ol Safety D
- Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
- SAFETY DATA SHEET - 2-Amino-4-hydroxy-6-methylpyrimidine. (2025). Fisher Scientific.
- Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
- Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. (2025). Benchchem.
- Personal Protective Equipment (PPE).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products Magazine.
- How to Choose PPE for Chemical Work. (2025).
- Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). International Journal of Research in Engineering and Science (IJRES).
- Pyrimidine. Wikipedia.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. twu.edu [twu.edu]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. tcichemicals.com [tcichemicals.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. pppmag.com [pppmag.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
